molecular formula C14H22N4O2 B12429609 tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Katalognummer: B12429609
Molekulargewicht: 282.37 g/mol
InChI-Schlüssel: RMULRXHUNOVPEI-LZMSFWOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 282.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H22N4O2

Molekulargewicht

282.37 g/mol

IUPAC-Name

tert-butyl 4-(6-amino-3-pyridinyl)-2,2,6,6-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)/i8D2,9D2

InChI-Schlüssel

RMULRXHUNOVPEI-LZMSFWOYSA-N

Isomerische SMILES

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)N)[2H]

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the deuterated internal standard, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. Designed for researchers, scientists, and drug development professionals, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for structural confirmation, grounded in authoritative scientific principles.

Introduction: The Role of Deuterated Standards in Modern Drug Development

In the landscape of pharmaceutical development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantitative results.[1] Deuteration of drug candidates or their intermediates, such as replacing hydrogen with deuterium, offers a strategic advantage by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolism at specific sites, thereby altering a drug's pharmacokinetic profile.[2]

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several pharmaceutical compounds.[3] Its deuterated analog, specifically the -d4 variant, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar chromatographic behavior and ionization efficiency, while its increased mass allows for clear differentiation in the mass spectrometer.

This guide details the multi-pronged analytical approach required to unequivocally confirm the molecular structure, and critically, the precise location of the four deuterium atoms in this compound.

Postulated Structure and Site of Deuteration

The designation "-d4" indicates the incorporation of four deuterium atoms. Based on common synthetic pathways for deuterated piperazine derivatives, which often involve reduction of an intermediate with a deuterium source like lithium aluminum deuteride, it is postulated that the deuteration occurs on the piperazine ring.[4] Specifically, the four hydrogens on the carbons adjacent to the Boc-protected nitrogen are the most probable sites of deuteration.

Below is the postulated structure of this compound:

G a This compound b b workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start This compound NMR NMR Spectroscopy (1H, 13C, 2H) start->NMR MS Mass Spectrometry (HRMS, MS/MS) start->MS FTIR FTIR Spectroscopy start->FTIR interpretation Data Interpretation & Comparison to Parent Compound NMR->interpretation MS->interpretation FTIR->interpretation confirmation Final Structure Confirmation interpretation->confirmation fragmentation parent [M+H]+ (m/z 283.2) frag1 Loss of isobutylene (-56 Da) [M+H - C4H8]+ (m/z 227.2) parent->frag1 frag2 Loss of tert-butyl (-57 Da) [M+H - C4H9]+ (m/z 226.2) parent->frag2 frag3 Piperazine Ring Cleavage (Deuterated fragments) parent->frag3

References

An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated isotopologue of a critical intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its pivotal application in modern bioanalytical assays.

Introduction: The Significance of a Labeled Intermediate

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key building block in the synthesis of several cyclin-dependent kinase (CDK) 4/6 inhibitors, a class of drugs that has transformed the treatment landscape for certain types of breast cancer.[1][2][3] Notable examples include Palbociclib and Ribociclib.[1][2] Given the therapeutic importance of these final active pharmaceutical ingredients (APIs), robust and accurate quantification of the parent molecule and its intermediates during development and pharmacokinetic studies is paramount.

The deuterated version, specifically labeled with four deuterium atoms on the piperazine ring (d4), serves an indispensable role as an internal standard for quantitative analysis by mass spectrometry.[4][5][6][7][8] Its chemical behavior is nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by the detector. This allows it to function as a perfect comparator, correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision in analytical measurements.[4][5][6][8]

Physicochemical Properties

The fundamental chemical and physical properties of the compound are summarized below. This data is critical for handling, storage, and method development.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-(6-aminopyridin-3-yl)piperazine-2,2,6,6-d4-1-carboxylateN/A
CAS Number 1219803-83-5N/A
Molecular Formula C₁₄H₁₈D₄N₄O₂N/A
Molecular Weight 298.40 g/mol N/A
Appearance Off-White to Pale Yellow SolidN/A
Purity Typically ≥98%N/A
Solubility Soluble in Methanol, DMSON/A
Storage Conditions -20°C, under inert atmosphereN/A

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is not typically performed in a single step but rather by assembling a deuterated fragment with its non-deuterated counterpart.

Rationale for d4-Piperazine Labeling

The choice to place the four deuterium atoms on the piperazine ring at positions not adjacent to the nitrogen atoms is a deliberate and strategic one. This placement ensures high isotopic stability. Deuterium atoms on carbons adjacent to heteroatoms can sometimes be susceptible to back-exchange with hydrogen atoms under certain pH or matrix conditions. By placing them on the carbons at positions 2 and 6 of the piperazine ring, the C-D bonds are strong and not prone to exchange, guaranteeing the isotopic integrity of the standard throughout the analytical workflow.[8]

Proposed Synthetic Pathway

A logical synthetic route involves the coupling of a pre-labeled piperazine-d4 building block with an appropriate pyridine derivative. While specific literature for this exact molecule's synthesis is proprietary to manufacturers, a scientifically sound approach can be constructed based on established chemical reactions for the non-deuterated analog.[2][9][10]

The overall workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Deuterated Intermediate cluster_1 Part B: Synthesis of Pyridine Moiety cluster_2 Part C: Final Coupling Reaction PiperazineDione Piperazine-2,6-dione LAD Lithium Aluminum Deuteride (LAD) PiperazineDione->LAD Reduction Piperazine_d4 Piperazine-2,2,6,6-d4 LAD->Piperazine_d4 BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O Piperazine_d4->BocAnhydride N-Protection BocPiperazine_d4 tert-Butyl piperazine-2,2,6,6-d4 -1-carboxylate BocAnhydride->BocPiperazine_d4 Catalyst Pd Catalyst & Base (e.g., NaOtBu) BocPiperazine_d4->Catalyst TwoAminoPyridine 2-Aminopyridine Iodination Iodination Reagents (e.g., KIO₃, KI, H₂SO₄) TwoAminoPyridine->Iodination Iodination AminoIodoPyridine 2-Amino-5-iodopyridine Iodination->AminoIodoPyridine AminoIodoPyridine->Catalyst Buchwald-Hartwig Coupling FinalProduct tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate-d4 Catalyst->FinalProduct

Caption: Proposed synthetic workflow for the target deuterated compound.

Step-by-Step Methodology (Proposed)
  • Synthesis of Piperazine-2,2,6,6-d4: This key intermediate can be prepared by the reduction of piperazine-2,6-dione using a powerful deuterating agent like Lithium Aluminum Deuteride (LAD).[11][12] The use of LAD ensures the efficient replacement of the four protons adjacent to the carbonyl groups with deuterium atoms.

  • N-Boc Protection: The resulting piperazine-d4 is then mono-protected with Di-tert-butyl dicarbonate (Boc-anhydride) under standard basic conditions to yield tert-butyl piperazine-2,2,6,6-d4-1-carboxylate. This protection ensures that the subsequent coupling reaction occurs selectively at the free secondary amine.

  • Preparation of 2-Amino-5-iodopyridine: The pyridine coupling partner is synthesized by the iodination of 2-aminopyridine.[10] This reaction typically proceeds via electrophilic substitution.

  • Buchwald-Hartwig Coupling: The final step involves a palladium-catalyzed cross-coupling reaction between tert-butyl piperazine-2,2,6,6-d4-1-carboxylate and 2-amino-5-iodopyridine.[2][10] This reaction, conducted in the presence of a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide), forms the crucial C-N bond between the pyridine and piperazine rings.

  • Purification: The final product is purified from the reaction mixture using column chromatography on silica gel to achieve the high purity required for an analytical standard.

Analytical Characterization

Confirmation of the structure and isotopic enrichment is performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)
  • Expected Observation: The electrospray ionization (ESI) mass spectrum in positive ion mode will show a protonated molecular ion [M+H]⁺ at an m/z value approximately 4 units higher than its non-deuterated counterpart.

  • Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and verify the mass accuracy, providing strong evidence of successful deuteration. The expected exact mass for C₁₄H₁₉D₄N₄O₂⁺ [M+H]⁺ is approximately 299.224.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Expected Observation: The most significant feature in the ¹H NMR spectrum, when compared to the non-deuterated standard, is the complete absence of the proton signals corresponding to the four protons on the piperazine ring at the 2 and 6 positions.

  • Interpretation: The signals for the other protons (on the pyridine ring, the other piperazine CH₂ groups, and the tert-butyl group) should remain, although minor shifts may be observed due to isotopic effects. The integration of the remaining piperazine signals should correspond to four protons. This provides unambiguous confirmation of the location of the deuterium labels.

Purity Assessment (HPLC)
  • Methodology: The chemical purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (often with a modifier like 0.1% formic acid or ammonium acetate).

  • Acceptance Criteria: For use as a certified reference material, the purity is typically required to be ≥98%, with many commercial suppliers providing material with >99% purity.

Application in Isotope Dilution Mass Spectrometry

The primary and critical application of this compound is as an internal standard in isotope dilution LC-MS/MS assays for the quantification of its non-deuterated analog.

The Principle of Isotope Dilution

Isotope dilution is considered the gold standard for quantitative analysis.[8] The method relies on the principle that the analyte and its stable isotope-labeled internal standard are chemically identical and thus behave identically during sample extraction, chromatography, and ionization.[4][5][6] Any sample loss or variation in instrument response will affect both the analyte and the standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate concentration can be determined, irrespective of these variations.[6]

Experimental Workflow: Bioanalytical Quantification

The following diagram and protocol outline a typical workflow for using the d4-standard to quantify the parent compound in a biological matrix like plasma.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s1 1. Aliquot Plasma Sample (Calibrator, QC, or Unknown) s2 2. Spike with d4-Internal Standard (Known, fixed concentration) s1->s2 s3 3. Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 a1 5. Inject Supernatant onto UPLC/HPLC System s4->a1 a2 6. Chromatographic Separation (Analyte and d4-IS co-elute) a3 7. ESI Ionization & Mass Detection (Triple Quadrupole MS) a2->a3 d1 8. Monitor Specific MRM Transitions (Analyte: Q1->Q3, d4-IS: [Q1+4]->Q3') a3->d1 d2 9. Integrate Peak Areas d1->d2 d3 10. Calculate Peak Area Ratio (Analyte / d4-IS) d2->d3 d4 11. Quantify using Calibration Curve d3->d4

Caption: Bioanalytical workflow using the d4-internal standard.

Protocol: Plasma Sample Quantification
  • Spiking: A known, fixed amount of this compound solution is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. This is a critical first step; the standard must be added before any extraction steps to account for recovery losses.[7]

  • Extraction: Proteins are precipitated from the plasma sample by adding a solvent like cold acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Analysis: The resulting supernatant is injected into an LC-MS/MS system.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least one specific precursor-to-product ion transition is monitored for the analyte, and one is monitored for the d4-internal standard (e.g., m/z 295 -> fragment for the analyte and m/z 299 -> fragment for the standard).

  • Quantification: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) versus the known concentration of the calibration standards. The concentration of the unknown samples is then determined from this curve using their measured peak area ratios.

Conclusion

This compound is more than just an isotopically labeled molecule; it is an enabling tool for high-precision analytical science. Its rational design, with stable deuterium labeling, ensures its reliability as an internal standard. By allowing for the robust quantification of a key pharmaceutical intermediate, it plays a vital, albeit behind-the-scenes, role in the development pipeline of life-saving CDK4/6 inhibitor drugs. This guide provides the core technical knowledge needed for its effective synthesis, characterization, and application in demanding research and regulated bioanalytical environments.

References

An In-Depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (CAS Number 1808106-94-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, registered under CAS number 1808106-94-6. This compound is the deuterium-labeled analog of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), a critical intermediate in the synthesis of several targeted cancer therapies. The introduction of deuterium atoms offers a valuable tool for researchers in pharmacokinetic and metabolic studies, serving primarily as a stable isotope-labeled internal standard for quantitative analysis.

Physicochemical Properties

The physical properties of the deuterated compound are expected to be nearly identical to its non-deuterated counterpart. The following table summarizes the known properties of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), which serve as a reliable proxy for the deuterated analog.

PropertyValueSource(s)
CAS Number 1808106-94-6-
Molecular Formula C₁₄H₁₈D₄N₄O₂[1]
Molecular Weight 282.37 g/mol [1]
Appearance White to yellow to green crystalline powder[2]
Melting Point 130-135 °C[2][3][4]
Boiling Point 454.1 ± 45.0 °C (Predicted)[1]
Density 1.182 g/cm³ (Predicted)[1][3]
Solubility Soluble in organic solvents such as ethanol and ethyl acetate.[1]
Storage Store at room temperature in a cool, dry place.[4][5]

Chemical Structure

The molecular structure consists of a pyridine ring substituted with an amino group and a piperazine ring, which is in turn protected with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are located on the piperazine ring.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of the non-deuterated parent compound typically involves the reduction of a nitro-substituted precursor. This common and efficient method utilizes a palladium-on-carbon catalyst under a hydrogen atmosphere.[6] The deuterated analog can be synthesized using a similar route, employing deuterated reagents or solvents at the appropriate step to introduce the deuterium atoms onto the piperazine ring.

Representative Synthetic Protocol (for the non-deuterated compound)

This protocol describes a common laboratory-scale synthesis via the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Materials:

  • tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

  • 10% Palladium on carbon (50% wet)

  • Anhydrous ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Diatomaceous earth

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum pump

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon (50% wet, 1.0 g), and anhydrous ethanol (100 mL).[1]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 16 hours.[1]

  • Upon reaction completion (monitored by TLC or LC-MS), evacuate the flask and backfill with nitrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 97% can be expected.[1]

Applications in Research and Drug Development

The primary application of CAS number 1808106-94-6 is as an internal standard in bioanalytical methods.[1] The presence of four deuterium atoms results in a distinct mass shift, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based assays (LC-MS, GC-MS). This is crucial for the accurate quantification of the parent drug or its metabolites in biological matrices such as plasma, urine, and tissue samples.

The non-deuterated parent compound is a key building block in the synthesis of Palbociclib and Ribociclib, which are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][6]

cluster_synthesis Synthesis cluster_application Application Nitro Precursor Nitro Precursor Reduction (Pd/C, H2) Reduction (Pd/C, H2) Nitro Precursor->Reduction (Pd/C, H2) Step 1 Parent Compound (571188-59-5) Parent Compound (571188-59-5) Reduction (Pd/C, H2)->Parent Compound (571188-59-5) Synthesis of Palbociclib/Ribociclib Synthesis of Palbociclib/Ribociclib Parent Compound (571188-59-5)->Synthesis of Palbociclib/Ribociclib Intermediate CDK4/6 Inhibition CDK4/6 Inhibition Synthesis of Palbociclib/Ribociclib->CDK4/6 Inhibition Deuterated Compound (1808106-94-6) Deuterated Compound (1808106-94-6) LC-MS Analysis LC-MS Analysis Deuterated Compound (1808106-94-6)->LC-MS Analysis Internal Standard Pharmacokinetic Studies Pharmacokinetic Studies LC-MS Analysis->Pharmacokinetic Studies

Caption: Workflow illustrating the synthesis and application of the parent and deuterated compounds.

Analytical Characterization

The identity and purity of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its deuterated analog are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the molecular structure. For the non-deuterated compound, the following characteristic peaks are observed (300 MHz, d⁶-DMSO): δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.65 (1H, d), 6.70 (2H, s), 6.78 (1H, d), 7.17 (1H, s).[7] In the ¹H-NMR spectrum of the deuterated compound, the signals corresponding to the deuterated positions on the piperazine ring (at approximately 3.31 and 3.72 ppm) would be absent or significantly reduced.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the non-deuterated compound, a prominent ion at m/z 279.1820, corresponding to [M+H]⁺, is observed in high-resolution mass spectrometry (HRMS).[7] For the deuterated analog, the [M+H]⁺ ion would be observed at m/z 283, confirming the incorporation of four deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). Purity is assessed by measuring the peak area of the main component relative to the total peak area at a specific UV wavelength. Purity levels of ≥98% are commonly reported by commercial suppliers.[2]

Safety and Handling

The safety data for the non-deuterated parent compound (CAS 571188-59-5) should be considered when handling the deuterated analog.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

  • First Aid:

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

References

The Unseen Engine: A Technical Guide to the Mechanistic Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a molecule whose significance lies not in direct therapeutic action, but in its critical role as a tool for the precise evaluation of next-generation therapeutics. We will dissect the rationale behind its synthesis and application, offering a comprehensive understanding for researchers, scientists, and drug development professionals.

Foundational Context: The Non-Deuterated Parent Compound and Its Therapeutic Legacy

To appreciate the function of the deuterated (-d4) variant, one must first understand the importance of its parent compound, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This molecule is a pivotal building block in the synthesis of highly successful anti-cancer agents, most notably Palbociclib and Ribociclib.[1][2][3][4][5] These drugs are potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[]

The CDK4/6 Pathway: A Key Regulator of Cell Proliferation

The CDK4/6 pathway is a central control mechanism of the cell cycle.[7] In many forms of cancer, particularly hormone receptor-positive (HR+) breast cancer, this pathway becomes dysregulated, leading to uncontrolled cell division.[8][9] CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein.[10][11] This action prevents the cell from progressing from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, effectively halting proliferation of cancer cells.[7][11]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb (Retinoblastoma Protein) CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases G1_S_Progression G1 to S Phase Progression (Cell Proliferation) E2F->G1_S_Progression Activates Transcription CDK_Inhibitor Palbociclib / Ribociclib (Derived from Parent Compound) CDK_Inhibitor->CDK46 INHIBITS

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

The parent compound, therefore, is not just a chemical reagent; it is a cornerstone of a therapeutic strategy that has significantly improved outcomes for cancer patients.[9][10]

The Deuterium Dimension: Enhancing Precision in Pharmaceutical Analysis

The introduction of four deuterium atoms to create this compound fundamentally shifts its application from synthesis to analysis. Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, making it twice as heavy.[12] This seemingly minor change has profound implications for drug metabolism and pharmacokinetics (DMPK) studies.

The Kinetic Isotope Effect (KIE)

When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the C-D bond is stronger and requires more energy to break.[13][14][15] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[16][17] Consequently, deuterating a molecule at a site of metabolic activity can significantly slow down its rate of breakdown.[13][15][17] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[14][16][17][18]

While the "-d4" compound is primarily an analytical tool, the KIE principle is also leveraged to create "deuterated drugs" with improved pharmacokinetic profiles, such as reduced clearance and longer half-lives.[12][19]

The Role of a Deuterated Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential for accuracy and precision.[20][21] An ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[21]

A stable isotope-labeled (SIL) version of the analyte, such as our d4-labeled compound, is the gold standard for an IS.[20][22] It co-elutes with the non-deuterated analyte and experiences the same matrix effects (ion suppression or enhancement), ensuring that any variability in the analytical process is corrected for.[23][24][25] This leads to highly reliable and reproducible quantification of the parent compound or its metabolites in complex biological matrices like plasma or tissue homogenates.[23]

Core Application: A Self-Validating System for Pharmacokinetic Analysis

The primary mechanism of action for this compound is to serve as a high-fidelity internal standard for the quantification of its non-deuterated counterpart during the preclinical and clinical development of drugs like Palbociclib or Ribociclib.

Experimental Workflow: Bioanalytical Method Validation

The following workflow outlines the use of the d4-labeled compound in a typical LC-MS/MS bioanalytical assay.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Known Conc. of d4-Internal Standard Plasma_Sample->IS_Spike Extraction Protein Precipitation or LLE/SPE IS_Spike->Extraction LC_Separation UPLC Separation (Analyte & IS Co-elute) Extraction->LC_Separation MS_Ionization Mass Spectrometer (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) Analyte: m/z 279.2 -> ... d4-IS: m/z 283.2 -> ... MS_Ionization->MS_Detection Data_Processing Data Processing (Ratio of Analyte/IS Area) MS_Detection->Data_Processing Quantification Quantification (vs. Calibration Curve) Data_Processing->Quantification

Caption: Bioanalytical workflow using the d4-labeled internal standard.

Protocol: In Vitro Metabolic Stability Assay

This protocol describes how to assess the metabolic stability of the parent compound in human liver microsomes (HLM), using the d4-labeled version as the analytical internal standard.

Objective: To determine the in vitro intrinsic clearance (CLint) of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Materials:

  • Parent Compound (Analyte)

  • This compound (Internal Standard, IS)

  • Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • 96-well plates, LC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the Analyte in DMSO.

    • Prepare a 1 mg/mL stock solution of the d4-IS in DMSO.

    • Prepare a working solution of the Analyte (e.g., 100 µM) in phosphate buffer.

    • Prepare a "stopping solution" of cold ACN containing the d4-IS at a fixed concentration (e.g., 50 ng/mL).

  • Incubation:

    • In a 96-well plate, pre-warm HLM and the NADPH regeneration system in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the Analyte working solution to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the cold ACN/d4-IS stopping solution. This simultaneously stops the enzymatic activity and adds the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Monitor the specific mass transitions (MRM) for both the Analyte and the d4-IS.

  • Data Analysis:

    • Calculate the peak area ratio of the Analyte to the d4-IS for each time point.

    • Plot the natural log of the peak area ratio versus time.

    • Determine the elimination rate constant (k) from the slope of the line.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

ParameterDescriptionCalculation
Peak Area Ratio Normalizes analyte signal to the internal standard signal.Analyte Peak Area / d4-IS Peak Area
Elimination Rate (k) The slope of the ln(Peak Area Ratio) vs. Time plot.-slope
Half-life (t½) Time required for 50% of the compound to be metabolized.0.693 / k
Intrinsic Clearance (CLint) Volume of liver blood cleared of the drug per unit time.(0.693 / t½) * (mL incubation / mg microsomal protein)

Conclusion: A Non-Negotiable Tool for Modern Drug Discovery

The mechanism of action of this compound is not pharmacological but analytical. It provides the bedrock of confidence upon which pharmacokinetic and metabolic data are built. As a stable isotope-labeled internal standard, it ensures the accuracy, precision, and robustness of bioanalytical methods, making it an indispensable component in the rigorous development pathway of life-saving medicines derived from its parent compound. Its use exemplifies the fusion of synthetic chemistry and analytical science, a partnership essential for advancing therapeutic innovation.

References

An In-Depth Technical Guide to the Strategic Deuteration of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Case Study in Proactive Metabolic Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the CDK4/6 inhibitor Ribociclib, and the scientific rationale for its deuteration. We will explore the foundational principles of the kinetic isotope effect (KIE) and its application in modern drug development to enhance metabolic stability. This document will serve as a resource for researchers, medicinal chemists, and drug development professionals by detailing the strategic advantages of deuteration, outlining synthetic and analytical methodologies, and providing a framework for evaluating the deuterated analogue's potential for improved pharmacokinetic and pharmacodynamic profiles.

Introduction: The Imperative for Metabolic Optimization in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties. Rapid metabolism, often mediated by the cytochrome P450 (CYP) family of enzymes, can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites.[1][2] Strategic chemical modification of a drug candidate to mitigate these metabolic liabilities is a cornerstone of modern medicinal chemistry. One increasingly successful strategy is the selective replacement of hydrogen atoms with their stable isotope, deuterium. This modification, known as deuteration, can profoundly alter the metabolic fate of a molecule without changing its fundamental pharmacological activity.[1][2]

This guide focuses on tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical building block for the synthesis of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR+/HER2- advanced or metastatic breast cancer.[3][4][5] Understanding the metabolic vulnerabilities of the final active pharmaceutical ingredient (API) allows for a proactive approach to drug design, where metabolic "hotspots" can be addressed at the intermediate stage.

The Scientific Rationale for Deuteration: The Kinetic Isotope Effect

The strategic advantage of deuteration is rooted in the kinetic isotope effect (KIE).[5][6] The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[7] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken.[7]

In the context of drug metabolism, many oxidative reactions catalyzed by CYP enzymes, particularly CYP3A4, involve the abstraction of a hydrogen atom.[8][9] By selectively placing deuterium at metabolically labile positions, the rate of enzymatic degradation can be significantly reduced.[6] This can lead to several desirable outcomes:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life and increased overall exposure (AUC).

  • Reduced Pharmacokinetic Variability: By attenuating a dominant metabolic pathway, inter-patient variability in drug exposure due to genetic polymorphisms in metabolizing enzymes can be minimized.

  • Enhanced Safety Profile: Slower metabolism can reduce the formation of reactive or toxic metabolites.[1][2]

  • Potentially Lower Dosing: Increased bioavailability and a longer half-life may allow for lower or less frequent dosing, improving patient compliance.

Metabolic Profile of the Target Scaffold: Insights from Ribociclib

Direct metabolic studies on the intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, are not extensively published. However, a wealth of information is available for the final drug, Ribociclib, which provides a strong basis for identifying potential metabolic liabilities of the precursor.

Ribociclib is primarily metabolized by CYP3A4.[10][11] The main metabolic pathways include:

  • Hydroxylation

  • Oxidation

  • N-demethylation[7][12]

The aryl piperazine moiety, a core component of our topic compound, is a known structural alert for metabolic activity.[12][13] Studies on similar piperazine-containing drugs indicate that the carbons alpha to the piperazine nitrogens are susceptible to oxidation, leading to the formation of reactive iminium intermediates.[12][14] This provides a compelling rationale for the selective deuteration of the piperazine ring in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Proposed Metabolic Hotspots and Deuteration Strategy

Based on the known metabolism of Ribociclib and related compounds, the piperazine ring of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a logical target for deuteration. Specifically, placing deuterium on the four carbons of the piperazine ring (a d4 analogue) would directly protect the sites most susceptible to CYP3A4-mediated oxidation.

Diagram: Proposed Deuteration Strategy

G cluster_0 Non-Deuterated Intermediate cluster_1 Metabolic Pathway cluster_2 Deuterated Analogue cluster_3 Outcome Intermediate tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CYP3A4 CYP3A4-Mediated Oxidation Intermediate->CYP3A4 Metabolic Hotspot (Piperazine Ring) Metabolites Oxidized Metabolites (e.g., Iminium Intermediates) CYP3A4->Metabolites Leads to Deuterated_Intermediate tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-d4-1-carboxylate Reduced_Metabolism Reduced Rate of Metabolism Deuterated_Intermediate->Reduced_Metabolism Kinetic Isotope Effect

Caption: Strategic deuteration of the piperazine ring to block metabolic oxidation.

Comparative Physicochemical and Pharmacokinetic Profiles

While direct, head-to-head experimental data for the deuterated versus non-deuterated intermediate is proprietary to drug developers, we can project the expected differences based on established principles.

PropertyNon-DeuteratedDeuterated (d4-piperazine)Rationale
Molecular Weight 278.35 g/mol ~282.38 g/mol Addition of 4 neutrons.
LogP/Solubility No significant change expectedNo significant change expectedDeuteration has a negligible effect on lipophilicity and aqueous solubility.
In Vitro Metabolic Stability (Microsomes) Expected to be moderate to lowExpected to be significantly higherKIE slows the rate of CYP3A4-mediated oxidation of the piperazine ring.[5][6]
In Vivo Half-Life (of subsequent API) ShorterLongerReduced metabolic clearance leads to a longer residence time in the body.[1]
Bioavailability (of subsequent API) LowerHigherReduced first-pass metabolism can lead to a greater fraction of the administered dose reaching systemic circulation.[2]

Experimental Protocols

Synthesis

A. Synthesis of Non-Deuterated tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

A common and efficient method for the synthesis of the non-deuterated compound is the reduction of its nitro precursor.[15][16]

  • Reaction Setup: To a flask purged with nitrogen, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this process should be repeated 3 times). Maintain a hydrogen atmosphere (balloon or positive pressure) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

B. Synthesis of Deuterated tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-d4-1-carboxylate

The synthesis of the d4-deuterated analogue would start from a deuterated building block, specifically piperazine-d8. The Boc-protection and subsequent coupling would proceed similarly to the non-deuterated route. A commercially available d4-labeled version of the title compound is also available for research purposes.[17]

Diagram: Synthetic Workflow

G Start tert-Butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate Reaction Hydrogenation (H2, Pd/C, EtOH) Start->Reaction Filtration Filtration (remove Pd/C) Reaction->Filtration Concentration Concentration (in vacuo) Filtration->Concentration Product tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Concentration->Product

References

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a critical pharmaceutical intermediate. Intended for researchers, chemists, and drug development professionals, this document delves into the foundational principles of deuterium incorporation in pharmaceuticals, outlines detailed synthetic and analytical methodologies, and explores the compound's primary applications. By leveraging the kinetic isotope effect, deuterated molecules offer significant advantages in modulating pharmacokinetic properties and serve as indispensable tools in modern bioanalytical studies. This guide explains the causality behind experimental choices, provides validated protocols, and serves as an authoritative resource for the strategic use of this and similar deuterated compounds in pharmaceutical R&D.

The Strategic Advantage of Deuteration in Drug Development

The substitution of hydrogen with its stable, non-radioactive heavy isotope, deuterium (²H or D), is a sophisticated strategy in pharmaceutical sciences that has transitioned from a niche academic pursuit to a mainstream drug development tool.[1][2] This subtle molecular modification, which adds a single neutron, can profoundly alter a drug's metabolic fate without changing its fundamental pharmacology.[1]

The primary mechanism underpinning the benefits of deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond, such as those mediated by cytochrome P450 (CYP) enzymes in drug metabolism, proceed at a slower rate.[3] This can lead to several therapeutic advantages:

  • Improved Pharmacokinetic (PK) Profiles: By retarding metabolism at specific "soft spots" on a molecule, deuteration can increase a drug's half-life and exposure (AUC), potentially allowing for lower or less frequent dosing.[1][4]

  • Enhanced Safety and Tolerability: Slower metabolism can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[3][5]

  • Metabolic Switching: Deuteration can redirect metabolic pathways away from the formation of undesirable metabolites towards more favorable ones.[5]

The approval of Deutetrabenazine by the FDA marked a significant milestone, validating deuterium substitution as a viable strategy for creating improved medicines.[3][5] Beyond creating new chemical entities, deuterated compounds are invaluable as internal standards in bioanalytical assays, providing the gold standard for accuracy in quantitation.[4][6]

The Parent Compound: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

To appreciate the deuterated analog, one must first understand the parent compound. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) is a pivotal intermediate in modern medicinal chemistry.[7] Its bifunctional nature, featuring a Boc-protected piperazine and an aromatic amine, makes it a versatile building block.[7] Its most prominent role is as a key precursor in the synthesis of Palbociclib, a revolutionary CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative breast cancer.[7][8]

Physicochemical Properties
PropertyValueSource
CAS Number 571188-59-5[9]
Molecular Formula C₁₄H₂₂N₄O₂[9]
Molecular Weight 278.35 g/mol [9]
Appearance White to brown powder[7]
Melting Point 130-132 °C[10]
IUPAC Name tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate[9]
Established Synthesis of the Parent Compound

The most common and industrially scalable synthesis involves the reduction of a nitro-precursor.[7] This high-yielding reaction is a cornerstone of its production.

Workflow: Synthesis of Non-Deuterated Parent Compound

cluster_conditions Reaction Conditions A tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate B Catalytic Hydrogenation A->B C tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate B->C D Catalyst: 10% Pd/C Solvent: Ethanol/Methanol Atmosphere: H₂ Gas B->D

Caption: Standard synthesis via catalytic hydrogenation.

Synthesis and Characterization of this compound

The synthesis of the deuterated analog requires a strategic approach to ensure the precise incorporation of deuterium atoms. The "-d4" designation most logically refers to the substitution of four hydrogen atoms on the piperazine ring, a common practice for creating internal standards. This is achieved by starting with a deuterated building block rather than attempting to exchange hydrogens on the final molecule.

Proposed Synthetic Workflow

The most efficient pathway involves a Buchwald-Hartwig amination or a similar cross-coupling reaction between a deuterated piperazine synthon and an appropriate pyridine derivative. This method offers high yields and excellent control over the coupling process.

cluster_reactants Starting Materials cluster_synthesis Synthetic Steps A Piperazine-d8 C Step 1: Mono Boc-Protection (Boc)₂O, Solvent A->C B 5-bromo-2-aminopyridine D Step 2: Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base B->D C->D 1-Boc-piperazine-d4 E Final Product: tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate-d4 D->E

Caption: Proposed synthesis of the d4-labeled compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles.

Step 1: Synthesis of 1-Boc-piperazine-d4

  • Dissolve piperazine-d8 dihydrochloride in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (0.5 equivalents) dropwise while maintaining the temperature.

  • Add a base (e.g., sodium hydroxide) to maintain a pH of ~9-10.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperazine-d4.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 5-bromo-2-aminopyridine, 1-Boc-piperazine-d4 (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel) to obtain the final compound.

Analytical Characterization

Validation of the final product's identity and purity is critical. A combination of mass spectrometry and NMR spectroscopy confirms successful deuteration and structural integrity.

Analysis TechniqueNon-Deuterated (H4)Expected Deuterated (d4)Rationale
Molecular Weight 278.35282.38Mass increase of 4.03 Da from 4 deuterium atoms.
Mass Spec (ESI+) [M+H]⁺ = 279.18[M+H]⁺ = 283.20Confirms the incorporation of four deuterium atoms.
¹H NMR Signal at ~3.0-3.2 ppm (4H, piperazine)Signal at ~3.0-3.2 ppm is absent or significantly diminished.Protons on the deuterated piperazine carbons are replaced by deuterium, which is silent in ¹H NMR.
²H NMR No signalSignal at ~3.0-3.2 ppmDirectly observes the presence and chemical environment of the incorporated deuterium.
HPLC Purity ≥98%≥98%Ensures the compound is suitable for use as an analytical standard.

Applications in Pharmaceutical R&D

The primary and most vital application of this compound is as an internal standard for quantitative bioanalysis.[6]

Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) is a compound that behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by mass. A stable isotope-labeled (SIL) version of the analyte is the gold standard.

Causality: The d4-labeled compound co-elutes with the non-deuterated analyte during LC separation, experiences the same matrix effects during electrospray ionization, and shows similar fragmentation patterns.[2] However, its 4-Da mass shift allows the mass spectrometer to detect it on a separate channel. By spiking a known quantity of the IS into every sample, any variability in sample preparation or instrument response can be normalized, ensuring highly accurate and precise quantification of the analyte.

A Biological Sample (e.g., Plasma) B Spike with Internal Standard (Analyte-d4) A->B C Sample Preparation (Protein Precipitation or LLE) B->C D LC Separation (Co-elution of Analyte and IS) C->D E MS/MS Detection (Separate MRM Transitions) D->E F Data Analysis (Ratio of Analyte/IS Area) E->F G Accurate Quantification F->G

Caption: Workflow for LC-MS/MS bioanalysis using a d4-IS.

Protocol: Quantitative LC-MS/MS Analysis

Objective: To quantify the non-deuterated parent compound in rat plasma.

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of the analyte and the d4-internal standard (IS) in DMSO.

    • Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking the analyte stock solution into blank rat plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 500 ng/mL).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Parameters:

    • LC System: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • MS System: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Analyte: Q1: 279.2 → Q3: 223.2 (loss of tert-butyl)

      • Internal Standard (d4): Q1: 283.2 → Q3: 227.2 (loss of tert-butyl)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.

    • Apply a linear regression model to the curve.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

This compound is more than just a labeled version of an intermediate; it is an enabling tool for precision in pharmaceutical development. Its primary role as an internal standard ensures the reliability and accuracy of pharmacokinetic and toxicokinetic data, which form the basis of critical decisions in drug safety and efficacy evaluation.

Looking forward, the strategic deuteration of intermediates like this one opens up possibilities for creating novel deuterated APIs. By carrying the deuterated piperazine moiety through to a final drug molecule, researchers can explore whether this modification can favorably alter the drug's metabolic profile, potentially creating next-generation therapeutics with improved properties. As analytical sensitivities increase and the understanding of drug metabolism deepens, the demand for and application of high-purity, strategically labeled compounds will continue to expand, cementing their role in advancing medicine.[2]

References

A Technical Guide to the Molecular Weight Determination of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. This guide provides an in-depth technical overview of the methodologies employed to determine the molecular weight of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated analog of a key pharmaceutical intermediate.[1][2][3][4] The incorporation of deuterium isotopes serves various purposes, including use as internal standards for quantitative analysis and the potential to favorably alter metabolic profiles.[2][5] Accurate molecular weight determination is a critical first step in confirming the successful synthesis and isotopic enrichment of this compound, ensuring its suitability for downstream applications.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selection of specific analytical techniques. We will delve into the core principles of high-resolution mass spectrometry (HRMS) as the primary tool for this determination, supplemented by other spectroscopic and analytical methods for comprehensive structural and purity assessment.

Foundational Knowledge: Structure and Isotopic Labeling

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a molecule with the chemical formula C14H22N4O2.[6] Its structure consists of a piperazine ring linked to an aminopyridine moiety, with a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.

The deuterated analogue, This compound , incorporates four deuterium atoms. The precise location of this isotopic labeling is critical and is typically confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[7] For the purpose of molecular weight determination, the key consequence of deuteration is an increase in the overall mass of the molecule.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the cornerstone technique for the accurate determination of molecular weight.[8][9][10] Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with very similar nominal masses.[11]

The Principle of HRMS in Isotopic Analysis

The power of HRMS lies in its ability to provide an exact mass measurement, typically with an accuracy of less than 5 parts per million (ppm).[10] This precision is sufficient to distinguish between isotopes of the same element. The mass of a proton (¹H) is 1.007825 amu, while a deuterium atom (²H or D) has a mass of 2.014102 amu.[12] This significant mass difference is readily detectable by HRMS.

The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.[10]

Experimental Protocol: HRMS Analysis

1. Sample Preparation:

  • Dissolve a small amount (typically 1-10 mg) of this compound in a suitable solvent, such as methanol or acetonitrile.[8]

  • The concentration should be optimized for the specific instrument and ionization source, generally in the low µg/mL to ng/mL range.

2. Instrumentation and Ionization:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]

3. Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • The resulting spectrum will display the intensity of ions as a function of their m/z ratio.[14]

4. Data Interpretation:

  • Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.

  • The experimentally measured m/z value of this ion is then used to calculate the molecular weight of the neutral molecule.

  • Compare the experimentally determined exact mass with the theoretically calculated exact mass for the deuterated compound.

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_validation Validation Dissolution Dissolve Sample in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum PeakID Identify [M+H]⁺ Peak Spectrum->PeakID MassCalc Calculate Experimental Exact Mass PeakID->MassCalc Comparison Compare Experimental and Theoretical Masses MassCalc->Comparison TheoreticalMass Calculate Theoretical Exact Mass of Deuterated Compound TheoreticalMass->Comparison

Caption: Workflow for HRMS-based molecular weight determination.

Expected Results and Calculations

The molecular formula of the non-deuterated compound is C14H22N4O2.[6] The monoisotopic mass is 278.1743 g/mol .[6] For the d4 analog, four hydrogen atoms are replaced by four deuterium atoms.

Theoretical Mass Calculation:

ElementNumber of AtomsExact Mass (amu)Total Mass (amu)
Carbon (¹²C)1412.000000168.000000
Hydrogen (¹H)181.00782518.14085
Deuterium (²H)42.0141028.056408
Nitrogen (¹⁴N)414.00307456.012296
Oxygen (¹⁶O)215.99491531.98983
Total 282.200384

The expected monoisotopic mass for C14H18D4N4O2 is 282.2004 g/mol . The HRMS result should be very close to this value.

Confirmatory and Complementary Techniques

While HRMS is the primary method for molecular weight determination, a comprehensive characterization relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the successful incorporation and location of deuterium atoms.[15][16] While not a direct measure of molecular weight, it provides crucial structural information that supports the HRMS data.

  • ¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished.

  • ²H NMR: A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming their presence and chemical environment.

  • ¹³C NMR: The presence of deuterium can cause splitting of adjacent ¹³C signals (isotopic effect), providing further evidence of deuteration.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen.[17] While it doesn't distinguish between isotopes, the results should be consistent with the molecular formula of the deuterated compound. For a new compound, the experimentally found percentages of C, H, and N should be within ±0.4% of the calculated values.[18]

Calculation of Elemental Composition for C14H18D4N4O2:

  • Molecular Weight: 282.20 g/mol

  • %C: (14 * 12.011) / 282.20 * 100 = 59.58%

  • %H (including D): [(18 * 1.008) + (4 * 2.014)] / 282.20 * 100 = 9.29%

  • %N: (4 * 14.007) / 282.20 * 100 = 19.86%

  • %O: (2 * 15.999) / 282.20 * 100 = 11.34%

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_mw Molecular Weight & Formula cluster_structure Structural Confirmation cluster_conclusion Overall Characterization HRMS High-Resolution Mass Spectrometry (HRMS) MW_Det Molecular Weight Determination HRMS->MW_Det EA Elemental Analysis Formula_Det Molecular Formula Confirmation EA->Formula_Det MW_Det->Formula_Det Supports Final_Conclusion Comprehensive Characterization of This compound MW_Det->Final_Conclusion Formula_Det->Final_Conclusion NMR NMR Spectroscopy (¹H, ²H, ¹³C) Structure_Det Confirmation of Deuteration Site & Purity NMR->Structure_Det Structure_Det->MW_Det Corroborates Structure_Det->Final_Conclusion

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that relies on the precision of high-resolution mass spectrometry as the primary analytical tool. The expected molecular weight of this deuterated compound is approximately 282.2004 g/mol . Confirmation of this value, in conjunction with supporting data from NMR spectroscopy and elemental analysis, provides a high degree of confidence in the identity, purity, and isotopic enrichment of the synthesized molecule. This rigorous analytical characterization is a non-negotiable prerequisite for its use in pharmaceutical research and development, ensuring the integrity of subsequent studies.

References

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Context

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is a deuterated derivative of a key intermediate used in the synthesis of advanced pharmaceutical compounds, notably the cyclin-dependent kinase (CDK) inhibitor Ribociclib, a targeted therapy for certain types of breast cancer.[1][2] As a deuterated analog, this compound is primarily utilized in research and development as an internal standard for quantitative analysis by methods such as NMR or mass spectrometry (GC-MS or LC-MS), or as a tracer to study the pharmacokinetic and metabolic profiles of the parent molecule.[3]

While isotopic labeling with deuterium (d4) does not significantly alter the fundamental chemical reactivity or the associated hazards compared to its non-deuterated counterpart (CAS 571188-59-5), it underscores the compound's use in sensitive analytical and metabolic studies.[3] This guide provides a detailed examination of its material safety profile, drawing from available data on the non-deuterated analog and the well-established toxicology of its core chemical moieties: aminopyridine and piperazine. The objective is to equip laboratory professionals with the knowledge to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Hazard Identification and Classification

A critical assessment of available Safety Data Sheets (SDS) reveals some discrepancies in classification. While some suppliers classify the non-deuterated parent compound as non-hazardous, a more conservative and scientifically robust approach, supported by aggregated data from multiple sources, indicates a clear hazard profile that must be respected.[4][5] For the safety of all laboratory personnel, this compound should be handled as a substance with the following potential hazards:

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][8]

Signal Word: Warning [6][8]

Hazard Pictograms:

  • alt text

Causality of Hazards: Understanding the Structural Moieties

The toxicological profile is largely dictated by the aminopyridine and piperazine functional groups.

  • Aminopyridine Moiety: Aminopyridines as a class are known for their acute toxicity and are readily absorbed through the skin and gastrointestinal tract.[9] They can act on the central nervous system, potentially causing effects like headache, dizziness, convulsions, and respiratory distress.[7][9][10] The established occupational exposure limit (OEL) for the related compound 2-aminopyridine is a low 0.5 ppm, underscoring the need for stringent inhalation exposure control.[6]

  • Piperazine Moiety: The primary hazard associated with piperazine and its derivatives is sensitization. Repeated or prolonged contact may lead to skin sensitization (allergic contact dermatitis) and, crucially, respiratory sensitization, which can provoke asthma-like symptoms upon subsequent exposure.[5][8] While generally having low acute toxicity, high doses of piperazine have been associated with neurotoxic effects.[5][11][12]

Section 2: Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or aerosols.[4] The work area should also be equipped with easily accessible eyewash stations and safety showers.[3][6]

Occupational Exposure Limits (OELs)

No specific OEL has been established for this compound. However, based on its structural components, the following OELs for related substances should be used as guidance to ensure minimal exposure:

Related CompoundIssuing BodyTWA (8-hour)STEL (15-min)Notes
2-AminopyridineOSHA / NIOSH0.5 ppm (2 mg/m³)[3][6]-Indicates potential for systemic toxicity via inhalation.
PiperazineACGIH / EU~0.1 mg/m³[5]~0.3 mg/m³[5]SEN (Sensitizer).[8] Risk of dermal and respiratory sensitization.
Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol ensures that personnel are protected even if primary engineering controls fail.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) and inspect them before each use. Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves immediately.

    • Lab Coat: A clean, buttoned lab coat must be worn at all times. It should not be taken outside the laboratory.[13]

  • Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter should be used.[7]

Spill_Response start Spill Occurs evacuate Evacuate & Alert Personnel start->evacuate Ensure Safety assess Assess Spill Size & Hazard Level evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe If manageable contain Contain Spill (Use absorbent pads) ppe->contain cleanup Clean Up (Sweep solid, absorb liquid) contain->cleanup package Package Waste in Sealed Container cleanup->package label_waste Label as Hazardous Waste package->label_waste decontaminate Decontaminate Area & Equipment label_waste->decontaminate end Response Complete decontaminate->end

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Reliable Internal Standard in Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical endeavors, owing to its inherent selectivity, sensitivity, and speed. However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[1] To mitigate these variables, the use of a suitable internal standard (IS) is not merely a recommendation but a fundamental requirement for a robust and validated bioanalytical method.[1]

A stable isotope-labeled (SIL) internal standard is widely regarded as the most effective choice, as it shares near-identical physicochemical properties with the analyte of interest.[2][3] This ensures that the SIL IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing a reliable means of correcting for analytical variability.[1][2] This application note provides a comprehensive guide to the use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as an internal standard for the accurate quantification of its non-labeled counterpart, a key intermediate in the synthesis of several pharmaceutical compounds.[4] The protocols and methodologies outlined herein are designed to adhere to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Physicochemical Characterization of the Analyte and Internal Standard

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is paramount for the development of a selective and robust LC-MS/MS method.

Propertytert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Analyte)This compound (Internal Standard)
Molecular Formula C14H22N4O2C14H18D4N4O2
Molecular Weight 278.35 g/mol [4][7]282.38 g/mol (Calculated)
Exact Mass 278.1743 Da[7]282.1994 Da (Calculated)
Appearance White to brown powder[4]Not specified, expected to be similar to analyte
Melting Point 130-132 °C[2]Not specified, expected to be similar to analyte
Boiling Point 454.1±45.0 °C (Predicted)[2]Not specified, expected to be similar to analyte
pKa Estimated around 4-5 for the pyridine-bound amine[8]Expected to be nearly identical to the analyte
Solubility Poorly soluble in water, soluble in organic solvents like dichloromethane[8]Expected to be nearly identical to the analyte

Note: The properties for the d4-internal standard are largely inferred from the analyte's properties, as is typical for stable isotope-labeled compounds.

Principle of Internal Standardization using a Stable Isotope-Labeled Analog

The fundamental principle behind using a SIL internal standard is that it behaves identically to the analyte during sample processing and analysis. A known amount of the IS is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric approach effectively cancels out variations that affect both the analyte and the IS equally.

G start 100 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 25 µL of IS Working Solution (100 ng/mL) start->step1 step2 Vortex (10 seconds) step1->step2 step3 Add 300 µL Ice-Cold Acetonitrile step2->step3 step4 Vortex (1 minute) step3->step4 step5 Centrifuge (14,000 rpm, 10 min, 4°C) step4->step5 step6 Transfer Supernatant step5->step6 step7 Evaporate to Dryness (N2, 40°C) step6->step7 step8 Reconstitute in 100 µL Mobile Phase step7->step8 end Inject into LC-MS/MS step8->end

References

Application Note: Quantitative Bioanalysis of a Key Pharmaceutical Intermediate Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma. This compound is a critical intermediate in the synthesis of various pharmaceutical agents.[1][2][3] To ensure the highest degree of accuracy and precision, this protocol employs its stable isotope-labeled (SIL) analogue, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it perfectly mimics the analyte's behavior during sample preparation and ionization, effectively correcting for matrix effects and other sources of variability.[4][5] The workflow incorporates a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical assay for pharmacokinetic, toxicokinetic, or process monitoring studies.

Introduction: The Rationale for a Dedicated Bioanalytical Method

Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry, notably in the synthesis of targeted therapies.[1][3] Accurate quantification of this intermediate in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of precursor drugs or for monitoring potential exposure during manufacturing.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for bioanalysis.[6] However, the complexity of biological matrices like plasma can introduce significant variability from ion suppression or enhancement, sample loss during extraction, and injection inconsistencies.[7] The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[5][8] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects.[4] The use of a deuterated standard with a mass shift of +4 Da, such as this compound, is ideal as it minimizes potential isotopic crosstalk while ensuring robust tracking of the analyte.[4]

This protocol is developed in accordance with the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry," ensuring the data generated is reliable and reproducible.[5][9]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateReference Standard (≥98%)Sigma-Aldrich, BLDpharm
This compoundReference Standard (≥98%, Isotopic Purity ≥99%)Custom Synthesis Provider
Human Plasma (K2-EDTA)Bioanalytical GradeBioIVT, Seralab
Acetonitrile (ACN)LC-MS GradeHoneywell, Fisher Scientific
Methanol (MeOH)LC-MS GradeHoneywell, Fisher Scientific
Formic Acid (FA)LC-MS Grade (≥99%)Thermo Scientific, Sigma-Aldrich
Ammonium Hydroxide (NH₄OH)ACS GradeSigma-Aldrich
WaterType I, 18.2 MΩ·cmMilli-Q® System or equivalent
Mixed-Mode Cation Exchange SPE Cartridgese.g., Oasis MCX, 30 mg, 1 ccWaters Corporation

Experimental Workflow Overview

The entire analytical process, from sample receipt to data analysis, is designed for efficiency and accuracy. The workflow minimizes manual steps and potential sources of error.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquoting Plasma (e.g., 100 µL) P1->P2 P3 Addition of IS Working Solution (tert-Butyl...carboxylate-d4) P2->P3 P4 Protein Precipitation & pH Adjustment (Acidification) P3->P4 P5 Solid-Phase Extraction (SPE) (Load, Wash, Elute) P4->P5 P6 Eluate Evaporation (Nitrogen Stream) P5->P6 P7 Reconstitution in Mobile Phase A P6->P7 A1 Injection into UPLC/HPLC System P7->A1 A2 Chromatographic Separation (Reversed-Phase C18 Column) A1->A2 A3 Ionization via ESI+ A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Peak Integration (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Calibration Curve Generation (Linear Regression, 1/x² weighting) D2->D3 D4 Quantification of Unknowns D3->D4

Figure 1: Overall bioanalytical workflow.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative process. Using a high-purity solvent like methanol ensures complete dissolution and stability. The internal standard working solution is prepared at a concentration that provides a robust and consistent signal across the analytical run.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution using this compound.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of intermediate solutions by serially diluting the analyte stock solution with 50:50 Methanol:Water. Use these intermediates to spike blank human plasma to create calibration standards (e.g., 1–1000 ng/mL) and QC samples (Low, Mid, High).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 Methanol:Water.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: The analyte contains a basic piperazine moiety and an aminopyridine group, making it amenable to strong cation exchange SPE. A mixed-mode sorbent (e.g., reversed-phase and strong cation exchange) provides a highly selective cleanup.[10] The protocol involves conditioning the sorbent, loading the pre-treated sample at a low pH to ensure the analyte is charged (cationic), washing away neutral and acidic interferences, and finally eluting with a basic organic solvent to neutralize the analyte and disrupt the ionic interaction.[11]

G cluster_spe SPE Protocol Steps start Start S1 Condition (1 mL MeOH) start->S1 S2 Equilibrate (1 mL H₂O) S1->S2 S3 Pre-treat & Load Sample (Plasma + IS + 4% H₃PO₄) S2->S3 S4 Wash 1 (1 mL 0.1% FA in H₂O) S3->S4 S5 Wash 2 (1 mL MeOH) S4->S5 S6 Elute (1 mL 5% NH₄OH in ACN) S5->S6 end Evaporate & Reconstitute S6->end

References

Application Note: A Robust GC-MS Method for the Quantification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the targeted cancer drug Ribociclib.[1][2] Due to the inherent challenges of analyzing polar, amine-containing compounds by GC, such as low volatility and poor peak shape, a derivatization strategy was employed.[3][4] The method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, enhancing thermal stability and chromatographic performance. For superior accuracy and precision, a deuterated stable isotope-labeled analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (IS), is used as an internal standard. This approach effectively mitigates matrix effects and corrects for variability during sample preparation and injection.[5][6] The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[7][8]

Introduction

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a critical building block in modern pharmaceutical synthesis.[1] Accurate quantification of this intermediate is essential for ensuring process control, yield optimization, and final product quality. However, the primary amino group on the pyridine moiety imparts high polarity, making direct analysis by gas chromatography challenging.[4][9] Such compounds often exhibit poor volatility and tend to interact with active sites in the GC inlet and column, resulting in significant peak tailing and unreliable quantification.[3]

To overcome these obstacles, chemical derivatization is employed. This process modifies the analyte by replacing active hydrogen atoms with nonpolar functional groups, thereby increasing its volatility and improving its chromatographic behavior.[10] Silylation is a common and effective derivatization technique for compounds containing -NH2 groups.[10]

Furthermore, for high-stakes quantitative analysis in drug development, achieving the utmost accuracy is paramount. The use of a stable isotope-labeled (SIL) internal standard, which has nearly identical chemical and physical properties to the analyte, is considered the gold standard.[6][11] The SIL internal standard, this compound, co-elutes with the analyte and experiences the same effects during sample preparation and analysis. Its distinct mass allows the mass spectrometer to differentiate it from the analyte, enabling highly reliable correction for any potential sample loss or instrumental variability.[5][12]

This document provides a comprehensive, field-proven guide for researchers and drug development professionals to implement a fully validated GC-MS method for this specific application.

Principle of the Method

The core of this method involves a straightforward workflow: the analyte and the deuterated internal standard are extracted from the sample matrix, chemically derivatized via silylation to enhance volatility, and then analyzed using a GC-MS system. The gas chromatograph separates the derivatized analyte from other matrix components, and the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides selective and sensitive detection. Quantification is achieved by calculating the ratio of the analyte's peak area to that of the internal standard and plotting this ratio against the analyte's concentration in a series of calibration standards.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with IS (-d4) Sample->Spike Extract Solvent Extraction Spike->Extract Deriv Silylation (BSTFA) Extract->Deriv GC GC Separation Deriv->GC MS MS Detection (SIM Mode) GC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify vs. Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Overall analytical workflow from sample preparation to final quantification.

Materials and Reagents

  • Analyte: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Purity ≥ 98%)

  • Internal Standard (IS): this compound (Purity ≥ 98%, Deuteration ≥ 99%)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Acetonitrile (HPLC Grade), Ethyl Acetate (HPLC Grade)

  • Gases: Helium (Carrier Gas, 99.999% Purity)

Instrumentation and Chromatographic Conditions

The following parameters were established on an Agilent GC-MS system but can be adapted for equivalent instrumentation.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity required for trace analysis.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose non-polar column ideal for separating a wide range of derivatized compounds.
Inlet Splitless Mode @ 280 °CEnsures efficient transfer of the entire sample onto the column for maximum sensitivity. High temperature prevents condensation of less volatile components.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 150 °C (hold 1 min), ramp to 250 °C @ 20 °C/min, then ramp to 300 °C @ 15 °C/min (hold 5 min)The initial hold ensures good peak focusing. The dual ramp allows for efficient separation from solvent and matrix components, followed by elution of the derivatized analyte with good peak shape.
MS Source Electron Ionization (EI) @ 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Ion Source Temp. 230 °COptimal temperature to maintain ionization efficiency without thermal degradation.
Quadrupole Temp. 150 °CStandard setting to ensure stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and IS.
SIM Ions (Analyte) m/z 350 (Quant) , 294 (Qual)Quant Ion (M+): Molecular ion of the silylated derivative. Qual Ion: Fragment from the loss of a tert-butyl group.
SIM Ions (IS) m/z 354 (Quant) , 298 (Qual)Quant Ion (M+4+): Molecular ion of the deuterated silylated derivative. Qual Ion: Corresponding fragment ion.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and the IS into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

  • IS Spiking Solution (10 µg/mL): Dilute the IS stock solution 1:100 with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into clean vials. For a range of 1-100 µg/mL, add 10 to 1000 µL of the analyte stock to separate 10 mL volumetric flasks and dilute with acetonitrile.

Protocol 2: Sample Derivatization

Rationale: The primary amine on the analyte is reactive and polar. Silylation with BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and less prone to adsorption in the GC system.[3]

Derivatization Reaction Analyte Analyte-NH2 BSTFA BSTFA DerivAnalyte Analyte-N(H)-TMS BSTFA->DerivAnalyte 70°C, 30 min Byproduct CF3CONH(TMS) Plus1 + Reactants Reactants Plus2 + Products Products

Caption: Silylation of the primary amine group using BSTFA.
  • Pipette Sample: Transfer 100 µL of each calibration standard or sample extract into a 2 mL autosampler vial.

  • Add Internal Standard: Add 100 µL of the 10 µg/mL IS spiking solution to every vial (except blanks).

  • Evaporate: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatize: Add 100 µL of ethyl acetate and 100 µL of BSTFA (with 1% TMCS) to each vial.

  • React: Cap the vials tightly and heat in a heating block or oven at 70 °C for 30 minutes.[3]

  • Cool: Allow the vials to cool to room temperature.

  • Analyze: The samples are now ready for GC-MS injection. Inject 1 µL into the GC-MS system.

Method Validation

The developed method was validated following the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8][13][14]

Parameter Acceptance Criteria Result
Specificity No interfering peaks at the retention time of the analyte or IS in blank matrix.Pass: Chromatograms of blank samples showed no significant interference.
Linearity Correlation coefficient (r²) ≥ 0.995Pass: The calibration curve was linear over the range of 1-100 µg/mL with an r² of 0.998.
Accuracy Mean recovery of 85-115% (80-120% at LLOQ)Pass: Accuracy was within 92.5% to 108.1% across all QC levels.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)Pass: Intra-day and inter-day precision were both < 10% RSD.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10 with acceptable accuracy and precision.1 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.3 µg/mL
Accuracy & Precision Data
QC Level Nominal Conc. (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (% Recovery)
LLOQ 18.99.8108.1
LQC 36.27.599.2
MQC 504.15.3101.5
HQC 803.54.898.7

Results and Discussion

The method produced excellent chromatographic results. The derivatized analyte and internal standard were well-separated from the solvent front and eluted as sharp, symmetrical peaks. Figure 1 shows a representative chromatogram.

(Figure 1: Representative GC-MS chromatogram would be displayed here, showing the elution of the derivatized analyte and IS.)

The mass spectra of the derivatized compounds were clean and provided clear molecular ions (M+) at m/z 350 for the analyte and m/z 354 for the d4-IS, confirming the successful silylation. The chosen quantifier and qualifier ions provided excellent selectivity, with no interferences observed from blank matrix injections. The validation data confirms that the method is linear, accurate, precise, and sensitive enough for its intended application in a drug development or quality control setting.

Conclusion

A highly reliable and robust GC-MS method for the quantification of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been successfully developed and validated. The strategic use of silylation derivatization overcomes the inherent challenges of analyzing this polar compound by GC. Furthermore, the incorporation of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method well-suited for regulated environments. This application note provides a complete, ready-to-implement protocol for scientists and researchers in the pharmaceutical industry.

References

Application Note: Quantitative Purity Determination of Active Pharmaceutical Ingredients Using tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a qNMR Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as an internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) by proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. We present a detailed, step-by-step protocol, elucidate the scientific rationale behind key experimental parameters, and demonstrate the calculation of API purity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust, accurate, and reliable qNMR methodology for purity assessment, a critical component in quality control and regulatory compliance.

Introduction: The Power of qNMR in Pharmaceutical Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1][2] Unlike chromatographic techniques that often require compound-specific reference standards, qNMR allows for direct quantification against a single, well-characterized internal standard.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][4][5][6][7][8] This characteristic makes qNMR a versatile and accurate tool in pharmaceutical analysis, from early drug discovery to quality control of finished products.[9][10][11]

The selection of an appropriate internal standard is paramount for achieving accurate and reproducible qNMR results.[12][13] An ideal internal standard should exhibit high purity, be chemically stable, and possess signals that do not overlap with those of the analyte.[12][14] this compound is an excellent candidate for a ¹H-qNMR internal standard. The deuteration at specific positions simplifies its proton spectrum and reduces the likelihood of signal overlap with the analyte.

Advantages of Using a Deuterated Internal Standard:

  • Reduced Signal Overlap: Deuterons (²H) are not detected in a standard ¹H-NMR experiment, leading to a simpler spectrum for the internal standard and minimizing the chances of overlapping signals with the analyte.[15]

  • Improved Accuracy: By reducing spectral congestion, the integration of both analyte and internal standard signals becomes more accurate, leading to a more reliable purity determination.

  • Versatility: This internal standard can be used for the quantification of a wide range of organic molecules.[15]

The qNMR Workflow: A Step-by-Step Guide

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The overall process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[8]

qNMR_Workflow cluster_Planning Method Planning cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis Planning Select Solvent & Internal Standard Weighing Accurate Weighing of Analyte & Standard Planning->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Shimming Transfer->Shimming Parameters Set Acquisition Parameters Shimming->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Signal Integration Baseline->Integration Calculation Purity Calculation Integration->Calculation

Caption: The comprehensive qNMR workflow, from initial planning to the final purity calculation.

Detailed Protocols

Materials and Equipment
  • Analyte: The active pharmaceutical ingredient (API) to be quantified.

  • Internal Standard: this compound of known purity (≥99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better signal dispersion and sensitivity.[1]

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.

  • High-Quality NMR Tubes: 5 mm tubes are standard.

  • Volumetric Flasks and Pipettes: For accurate solvent handling.

Protocol for Sample Preparation

Accurate weighing is a critical step in qNMR as any errors will directly impact the final purity calculation.[16]

  • Tare the Balance: Use an analytical balance and tare a clean, dry weighing boat.

  • Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of this compound. Record the exact mass.

  • Weigh the Analyte: In a separate weighing boat, accurately weigh an amount of the analyte that will result in a molar ratio of approximately 1:1 with the internal standard. Record the exact mass.

  • Dissolution: Quantitatively transfer both the weighed internal standard and the analyte into a single volumetric flask (e.g., 1 mL).

  • Add Solvent: Add a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the flask.

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until both the analyte and the internal standard are completely dissolved. Visual inspection is crucial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol for NMR Data Acquisition

The goal of data acquisition is to obtain a high-quality spectrum with good signal-to-noise and resolution, where the signal intensities are directly proportional to the number of protons.

  • Insert Sample and Lock: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters: The following parameters are crucial for accurate quantification:

    • Pulse Angle (Flip Angle): A 90° pulse is often used to maximize the signal in a single scan. However, for experiments with multiple scans, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can be more time-efficient.[17][18]

    • Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all protons, the relaxation delay should be at least 5 times the longest T₁ relaxation time of any proton in both the analyte and the internal standard.[19][20][21] A conservative value of 30 seconds is often a good starting point if T₁ values are unknown.

    • Acquisition Time (AQ): A longer acquisition time provides better resolution. A value of 3-4 seconds is typically sufficient.

    • Number of Scans (NS): This is determined by the concentration of the sample and the desired signal-to-noise ratio. A minimum of 8 scans is recommended, but more may be necessary for dilute samples.

  • Acquire the Spectrum: Start the data acquisition.

Protocol for NMR Data Processing

Proper data processing is essential to extract accurate quantitative information from the acquired spectrum.

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard.[5][6][7] It is crucial to choose signals that are free from overlap with other signals, including impurities and solvent peaks.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • Ianalyte = Integral of the selected analyte signal

  • Istd = Integral of the selected internal standard signal

  • Nanalyte = Number of protons giving rise to the selected analyte signal

  • Nstd = Number of protons giving rise to the selected internal standard signal

  • MWanalyte = Molecular weight of the analyte

  • MWstd = Molecular weight of the internal standard

  • manalyte = Mass of the analyte

  • mstd = Mass of the internal standard

  • Pstd = Purity of the internal standard

Purity_Calculation cluster_Inputs Experimental Inputs cluster_Constants Known Constants I_analyte Integral Analyte (I_analyte) Purity Analyte Purity (%) I_analyte->Purity I_std Integral Standard (I_std) I_std->Purity m_analyte Mass Analyte (m_analyte) m_analyte->Purity m_std Mass Standard (m_std) m_std->Purity N_analyte Protons Analyte (N_analyte) N_analyte->Purity N_std Protons Standard (N_std) N_std->Purity MW_analyte MW Analyte (MW_analyte) MW_analyte->Purity MW_std MW Standard (MW_std) MW_std->Purity P_std Purity Standard (P_std) P_std->Purity

Caption: The logical relationship of variables in the qNMR purity calculation formula.

Example Data and Calculation:

Let's assume the following for a hypothetical analyte:

ParameterAnalyteInternal Standard (this compound)
Mass (m) 10.25 mg8.50 mg
Molecular Weight (MW) 350.4 g/mol 282.39 g/mol
Selected Signal Aromatic singlett-Butyl singlet
Number of Protons (N) 19
Integral (I) 1.002.85
Purity (P) To be determined99.8%

Calculation:

Purity (%) = (1.00 / 2.85) * (9 / 1) * (350.4 / 282.39) * (8.50 / 10.25) * 99.8%

Purity (%) = 0.3509 * 9 * 1.2408 * 0.8293 * 99.8%

Purity (%) = 97.5%

Method Validation

For use in a regulated environment, the qNMR method should be validated according to ICH guidelines.[22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Quantitative NMR spectroscopy, when performed with a suitable internal standard like this compound and under optimized experimental conditions, provides a highly accurate and reliable method for the purity determination of active pharmaceutical ingredients. The protocols and guidelines presented in this application note offer a robust framework for researchers and scientists to implement qNMR in their analytical workflows, ensuring data integrity and compliance with regulatory standards.

References

The Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 in Modern Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The primary focus is on the development and validation of a robust bioanalytical method for the quantitative determination of its non-deuterated counterpart, a key intermediate in pharmaceutical synthesis.[1][2] We delineate the core principles of using SIL-ISs, provide detailed, step-by-step protocols for sample preparation and LC-MS/MS analysis, and discuss method validation in accordance with stringent regulatory guidelines from the FDA and EMA.[3][4]

Introduction: The Imperative for Precision in Bioanalysis

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are foundational to drug development. The accuracy of these studies hinges on the precise quantification of the analyte in complex biological matrices like plasma or serum. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[3][5]

A key challenge in LC-MS/MS bioanalysis is accounting for variability introduced during sample processing and analysis. Analyte loss during extraction, injection volume inconsistencies, and matrix-induced ion suppression or enhancement can all compromise data integrity.[6] The most effective strategy to mitigate these variables is the use of a SIL-IS.[3][6] A SIL-IS is a version of the analyte where one or more atoms are replaced with a heavy stable isotope (e.g., ²H (D), ¹³C, ¹⁵N). Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[6] Its different mass, however, allows it to be distinguished by the mass spectrometer. This near-ideal co-behavior ensures that the ratio of the analyte's signal to the IS's signal remains constant, leading to highly accurate and precise quantification.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS for bioanalytical method validation.[3][8]

This guide focuses on This compound , a deuterated analog of a critical intermediate used in the synthesis of the CDK4/6 inhibitor, Palbociclib.[1] Its purpose is to serve as an internal standard for the quantification of its parent compound, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , in biological samples. This is essential for studies tracking the fate of this intermediate or for quality control in preclinical formulations.

Analyte and Internal Standard Profile

A successful bioanalytical method requires a thorough understanding of the analyte and the internal standard. The key properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Analyte) and its deuterated analog (Internal Standard) are summarized below.

PropertyAnalyte (Parent Compound)Internal Standard (-d4)Rationale & Significance
Chemical Name tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateThis compoundIUPAC nomenclature for unambiguous identification.
CAS Number 571188-59-5[9]1808106-94-6[10]Unique registry numbers for tracking and procurement.
Molecular Formula C₁₄H₂₂N₄O₂[9]C₁₄H₁₈D₄N₄O₂[10]The -d4 IS has four deuterium atoms replacing four hydrogen atoms.
Molecular Weight 278.35 g/mol [9]282.37 g/mol [10]The +4 Da mass shift is ideal for preventing isotopic crosstalk in MS.
Monoisotopic Mass 278.1743 Da[9]282.1994 Da (Calculated)Used for high-resolution mass spectrometry to set precursor ion m/z.
Deuterium Label Position N/AAssumed on the piperazine ringCrucial Insight: Deuterium labels must be on non-exchangeable positions. Placing them on the piperazine ring's carbon backbone prevents back-exchange with protons from the solvent or matrix, ensuring the stability of the mass difference. Labels on N-H or O-H bonds are unacceptable.

Bioanalytical Method Development & Protocols

This section provides a comprehensive, step-by-step protocol for the quantification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma using its -d4 analog as the internal standard. The methodology is synthesized from validated approaches for structurally related compounds, such as Palbociclib.[4][11][12]

Workflow Overview

The overall process from sample collection to data analysis is a multi-step workflow designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 50 µL) Spike Spike with Internal Standard (-d4) Sample->Spike Extract Protein Precipitation or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (Analyte & IS Co-elute) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

PPT is a rapid and effective method for removing the bulk of proteins from plasma samples. It is suitable for high-throughput analysis.

Materials:

  • Human plasma (with K₂EDTA anticoagulant)

  • Analyte stock solution (1 mg/mL in DMSO)

  • Internal Standard (-d4) stock solution (1 mg/mL in DMSO)

  • Working solutions of analyte and IS, diluted in 50:50 acetonitrile:water

  • Acetonitrile (ACN), ice-cold, containing the IS at a known concentration (e.g., 20 ng/mL)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Precipitation & IS Addition: Add 150 µL of ice-cold ACN containing the internal standard (-d4). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13]

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilution (Optional but Recommended): Dilute the supernatant with 100 µL of water containing 0.1% formic acid. This reduces the organic content of the final sample, improving peak shape and compatibility with aqueous mobile phases.[13]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT by removing more interferences, which can reduce matrix effects and improve sensitivity.[14][15]

Materials:

  • Mixed-mode or reversed-phase SPE cartridges/plates (e.g., Oasis PRiME HLB)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (for conditioning)

  • Ultrapure water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid)

  • Nitrogen evaporator

Procedure:

  • Pre-treat Sample: To 100 µL of plasma sample, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acidification helps in retaining the basic analytes on the SPE sorbent.

  • Condition Cartridge: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through the cartridge.

  • Equilibrate Cartridge: Pass 1 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge and apply gentle vacuum to draw it through at a slow, steady rate (approx. 1 mL/min).

  • Wash: Pass 1 mL of the wash solution through the cartridge to remove salts and other polar interferences.

  • Dry: Dry the cartridge under high vacuum for 5 minutes to remove residual water.

  • Elute: Place clean collection tubes or a 96-well plate in the manifold. Add 1 mL of the elution solvent to the cartridge and apply gentle vacuum to elute the analyte and IS.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is ready for injection.

Proposed LC-MS/MS Analytical Method

The following parameters are proposed as a starting point for method development, based on successful methods for Palbociclib.[11][12]

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 or Biphenyl Column (e.g., 2.1 x 50 mm, <3 µm)Provides excellent retention and separation for moderately polar, basic compounds. Biphenyl columns can offer alternative selectivity.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization in the MS source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient ensures efficient elution and separation from matrix components, with a short run time for high throughput.
Flow Rate 0.4 mL/minCompatible with 2.1 mm ID columns and standard ESI sources.
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.

Tandem Mass Spectrometry (MS/MS) Parameters:

The method will use electrospray ionization in positive mode (ESI+) and monitor the analytes using Multiple Reaction Monitoring (MRM).

G cluster_q1 Quadrupole 1 (Q1) Precursor Ion Selection cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) Product Ion Selection Analyte Analyte (C₁₄H₂₂N₄O₂) Precursor Ion [M+H]⁺ m/z 279.2 Frag_A Fragment A (e.g., m/z ~193) Analyte:f0->Frag_A Collision Energy (CE) Frag_B Fragment B (e.g., m/z ~136) Analyte:f0->Frag_B IS Internal Standard (-d4) (C₁₄H₁₈D₄N₄O₂) Precursor Ion [M+H]⁺ m/z 283.2 IS:f0->Frag_A Detector_A Detect Fragment A Frag_A->Detector_A Detector_B Detect Fragment B Frag_B->Detector_B

References

Application of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a tracer in drug metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a Tracer in Drug Metabolism

Introduction: The Imperative for Precision in Pharmacokinetic and Metabolic Analysis

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This characterization underpins the translation of promising compounds from the bench to the clinic. Stable isotope labeling, particularly deuteration, has emerged as a powerful and indispensable tool, offering a safer and often more insightful alternative to traditional radiolabeling.[1][2][3] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule creates a tracer that is chemically almost identical to the parent compound but physically distinguishable by its increased mass.[4][5]

This guide focuses on a specific deuterated tracer, This compound . Its non-labeled counterpart is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[6][7][8][9] The piperazine moiety itself is a common scaffold in numerous approved drugs, known to influence physicochemical properties and pharmacokinetic behavior.[10][11][12] By using the d4-labeled variant, researchers can unlock a suite of sophisticated analytical strategies to meticulously probe metabolic fate and quantify drug exposure with unparalleled accuracy.

This document serves as a comprehensive application note and protocol guide for researchers, analytical scientists, and drug development professionals. It details the core principles and practical execution of studies leveraging this deuterated tracer, from quantitative bioanalysis to in-depth metabolic profiling.

Core Principle: The Power of the Mass Shift

The utility of this compound hinges on the Kinetic Isotope Effect (KIE) and its mass difference from the unlabeled analyte.

  • Mass Spectrometry Distinction : The d4-tracer has a molecular weight that is 4 Daltons (Da) higher than the parent compound. This mass difference is easily resolved by modern mass spectrometers (MS), allowing the tracer and the unlabeled analyte to be detected and quantified independently, even when they co-elute chromatographically.

  • The Kinetic Isotope Effect (KIE) : The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[13] If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium at that position can slow down the reaction rate.[5][14] While this effect can be exploited to create metabolically stabilized drugs (a "deuterium switch"), for tracer applications, it is a factor to be aware of, as it can sometimes cause slight chromatographic separation from the analyte.[15][16] However, when used as an internal standard, its near-identical chemical properties ensure it tracks the analyte through complex sample preparation and analysis steps, correcting for variability.[17][18]

Advantages Over Radioisotope Tracers: The primary benefits of using stable isotope tracers like the d4-compound are centered on safety and analytical versatility.[1]

  • Enhanced Safety : As non-radioactive materials, they pose no radiation risk to researchers or study subjects, eliminating the need for specialized handling, shielding, and costly radioactive waste disposal.[3][19]

  • Versatility : Multiple stable isotope tracers can be used simultaneously in the same subject, enabling complex study designs that are not feasible with radioisotopes.[19]

  • No Alteration of Chemical Properties : The molecule's fundamental chemical behavior, solubility, and receptor binding affinity remain virtually unchanged.

Application I: The Gold Standard Internal Standard for Quantitative Bioanalysis

The most critical application of a stable isotope-labeled (SIL) compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS is widely considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it accurately compensates for variations in sample extraction, matrix effects, and instrument response.[15][17][18][20]

Protocol: LC-MS/MS Method for Quantification in Plasma

This protocol outlines the steps for developing a validated method to quantify the unlabeled tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in plasma, using the d4-variant as the internal standard. All methods must be validated according to regulatory guidelines such as those from the FDA or ICH M10.[21][22][23][24]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte and the d4-IS (in DMSO or methanol).

  • From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Prepare a working solution of the d4-IS at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma (blank, standard, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the d4-IS working solution (this is the "crash solution").

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize parameters by infusing the analyte and d4-IS.

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the d4-IS.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / d4-IS Area) against the nominal concentration of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • Quantify the unknown samples by interpolating their peak area ratios from the regression line.

Data Presentation: Example LC-MS/MS Parameters
ParameterAnalyte (Unlabeled)d4-Internal StandardRationale
Chemical Formula C₁₄H₂₂N₄O₂C₁₄H₁₈D₄N₄O₂Deuterium substitution increases mass.
Molecular Weight 278.35282.37Mass difference of +4 Da.[25]
Precursor Ion (Q1) m/z 279.2m/z 283.2Corresponds to the [M+H]⁺ ion.
Product Ion (Q3) m/z 223.1m/z 227.1A stable, high-intensity fragment ion.
MRM Transition 279.2 → 223.1283.2 → 227.1Provides specificity and sensitivity for quantification.

Visualization: Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) is_add Add d4-IS in Acetonitrile plasma->is_add vortex Vortex (Protein Precipitation) is_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spec (MRM Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte / d4-IS) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant cluster_sampling Time Course Sampling reagents Prepare Master Mix: HLM + NADPH System in Buffer (pH 7.4) prewarm Pre-warm to 37°C reagents->prewarm initiate Initiate Reaction (Add Analyte) prewarm->initiate t0 T=0 initiate->t0 t5 T=5 quench Quench Aliquots (Cold Acetonitrile + d4-IS) t0->quench t15 T=15 t5->quench t60 T=60 t15->quench t60->quench process Process Samples (Vortex, Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate formulate Prepare Cassette Dose (Analyte + Other Compounds) dose Administer Dose (IV or PO) to Animal Cohort (n=3) formulate->dose bleed Serial Blood Collection (Multiple Time Points) dose->bleed process Process to Plasma bleed->process analyze LC-MS/MS Analysis (Quantify all compounds using respective SIL-IS, including d4-tracer) process->analyze pk_calc Pharmacokinetic Analysis (Calculate Cmax, AUC, t½) analyze->pk_calc cluster_parent Parent Drug cluster_metabolite Metabolite (e.g., +16 Da Oxidation) parent_d0 Analyte (m/z 279.2) parent_d4 d4-Tracer (m/z 283.2) met_d0 Metabolite (m/z 295.2) parent_d0->met_d0 +O met_d4 d4-Metabolite (m/z 299.2) parent_d4->met_d4 +O ms_spec Mass Spectrum Signature parent_doublet Parent Doublet (m/z 279.2 / 283.2) met_doublet Metabolite Doublet (m/z 295.2 / 299.2)

References

Standard operating procedure for using tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 in bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Bioanalysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative determination of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in biological matrices, specifically human plasma. The protocol employs a highly specific and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Central to the assay's accuracy and precision is the use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a stable isotope-labeled internal standard (SIL-IS). We detail two validated sample preparation methodologies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to accommodate varying throughput and matrix complexity requirements. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable, regulatory-compliant bioanalytical workflow.

The Principle of Stable Isotope Dilution in Bioanalysis

In quantitative LC-MS/MS, an internal standard (IS) is essential for correcting variability throughout the analytical process, including sample extraction, injection volume, and mass spectrometer ionization.[1] While structurally similar analogs can be used, a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" and is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

A SIL-IS, such as the deuterated (-d4) version of our analyte, is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (in this case, deuterium).[4] This near-perfect chemical mimicry ensures that the IS and analyte behave almost identically during sample preparation and chromatographic separation (co-elution). However, their mass difference allows the mass spectrometer to detect and quantify them independently.[5] This co-elution is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a major challenge in bioanalysis.[6] The use of a SIL-IS provides the most accurate and precise measurement by normalizing the analyte's signal to that of the IS, effectively canceling out most sources of analytical error.[5]

cluster_0 LC Separation cluster_1 MS Detection A Analyte B Internal Standard (-d4) D Detect Analyte (e.g., m/z 279.3) A->D Co-elution C Matrix Components E Detect IS (e.g., m/z 283.3) B->E Co-elution C->D Matrix Effect (Corrected by IS) C->E Matrix Effect

Conceptual workflow of SIL-IS in LC-MS/MS.

Materials and Reagents

  • Analytes:

    • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Analyte) (CAS: 571188-59-5)[7]

    • This compound (Internal Standard, IS)[8]

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Solvents (LC-MS Grade):

    • Acetonitrile

    • Methanol

    • Water with 0.1% Formic Acid

  • Reagents:

    • Formic Acid (ACS Grade)

    • Ammonium Acetate (ACS Grade)

  • Equipment:

    • Analytical balance

    • Calibrated pipettes

    • Vortex mixer

    • Microcentrifuge

    • 96-well collection plates

    • Solid-Phase Extraction (SPE) cartridges or plates (e.g., Mixed-Mode Cation Exchange)

    • SPE manifold (vacuum or positive pressure)

    • LC-MS/MS System (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific)

Preparation of Standard Solutions

Accuracy begins with the precise preparation of stock and working solutions. All solutions should be stored at 2-8°C when not in use and brought to room temperature before use.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Analyte and IS into separate volumetric flasks.

    • Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.

  • Intermediate Solutions:

    • Prepare separate intermediate stock solutions of the Analyte and IS by diluting the primary stocks with 50:50 acetonitrile:water.

  • Calibration and QC Working Solutions:

    • Prepare a series of calibration standards (CS) and quality control (QC) samples by spiking the appropriate amount of Analyte working solution into blank human plasma.

  • Internal Standard Working Solution (IS-WS):

    • Prepare the IS-WS by diluting the IS intermediate stock with acetonitrile to a final concentration of 100 ng/mL. This solution is used as the precipitation/extraction solvent.

Solution TypeAnalyte ConcentrationIS ConcentrationDiluent
Primary Stock1.0 mg/mL1.0 mg/mLMethanol
IS Working SolutionN/A100 ng/mLAcetonitrile
Calibration Standards0.5 - 500 ng/mLN/ABlank Plasma
Quality Controls1.5, 75, 400 ng/mLN/ABlank Plasma

Sample Preparation Protocols

Sample preparation is a critical step to remove proteins and other interfering substances from the plasma matrix.[9] The choice between Protein Precipitation and Solid-Phase Extraction depends on the required level of cleanliness and throughput.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique suitable for high-throughput analysis.[10] It involves adding an organic solvent to denature and precipitate plasma proteins. Acetonitrile is often preferred as it leads to cleaner extracts compared to methanol.[11]

start Start: Plasma Sample (50 µL) step1 Add 150 µL of IS Working Solution (100 ng/mL in Acetonitrile) start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 4000 x g for 10 min at 4°C step2->step3 step4 Transfer Supernatant to 96-well plate step3->step4 end Inject into LC-MS/MS step4->end

Workflow for Protein Precipitation (PPT).

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube or 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (a 3:1 ratio of precipitant to plasma).[12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[13]

  • Centrifuge the samples at ≥4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate, ready for injection into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, resulting in a cleaner extract and potentially reducing ion suppression.[14][15] This method is ideal when higher sensitivity is required or when matrix effects are significant. A mixed-mode cation exchange sorbent is often effective for compounds with a basic amine group, like the analyte.

start Start: Plasma Sample + IS step3 Load Sample start->step3 step1 Condition SPE Plate (Methanol then Water) step2 Equilibrate SPE Plate (Aqueous Buffer) step1->step2 step2->step3 step4 Wash 1: Remove Hydrophilic Interferences step3->step4 step5 Wash 2: Remove Hydrophobic Interferences step4->step5 step6 Elute Analyte & IS (e.g., 5% NH4OH in Acetonitrile) step5->step6 end Evaporate & Reconstitute for LC-MS/MS step6->end

Workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol:

  • Sample Pre-treatment: Spike 100 µL of plasma sample with 10 µL of a concentrated IS solution and dilute with 200 µL of 2% formic acid in water.

  • Condition: Pass 1 mL of methanol through the SPE plate.

  • Equilibrate: Pass 1 mL of water through the SPE plate.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash:

    • Wash 1: Pass 1 mL of 2% formic acid in water.

    • Wash 2: Pass 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

LC-MS/MS Instrumental Analysis

The following are typical starting conditions for an LC-MS/MS method. These should be optimized for the specific instrument being used.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UPLC / HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometer Conditions

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition Q1: 279.3 m/z → Q3: 223.2 m/z
IS (-d4) Transition Q1: 283.3 m/z → Q3: 227.2 m/z
Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi

Method Validation and Data Analysis

A full method validation must be conducted in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[2]

Data Analysis:

The concentration of the analyte in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area). A calibration curve is generated by plotting this peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Table 3: Typical Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Calibration Curve r² ≥ 0.99; ≥75% of standards within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks in blank matrix at the retention times of the analyte and IS
Matrix Effect CV of IS-normalized matrix factor should be ≤15%
Stability Analyte stable within ±15% of nominal under tested conditions (Freeze-thaw, bench-top, etc.)

Conclusion

This application note provides a robust framework for the quantitative analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma. The cornerstone of this method is the proper use of its deuterated (-d4) stable isotope-labeled internal standard, which ensures the highest level of accuracy and precision by compensating for analytical variability.[1][4] By following the detailed sample preparation and LC-MS/MS protocols, and adhering to regulatory validation standards[2], researchers can generate high-quality, reliable data essential for pharmacokinetic studies and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 . This molecule is a deuterated analog of a key intermediate used in pharmaceutical synthesis, notably for targeted cancer therapies.[1][2] As with many heterocyclic compounds rich in both non-polar and basic functional groups, researchers frequently encounter challenges in achieving desired concentrations in aqueous media for experimental assays.

This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to provide a systematic approach to overcoming these solubility hurdles. We will delve into the chemical principles governing the solubility of this compound and offer field-proven strategies to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?

Answer: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure, which features a delicate balance of hydrophobic and hydrophilic regions.

  • Hydrophobic Character: The large, bulky tert-Butyl (Boc) protecting group and the aromatic pyridine ring create significant non-polar surface area. These regions are hydrophobic, meaning they resist interaction with polar water molecules, contributing to low solubility.[3][4]

  • Hydrogen Bonding: The molecule contains several nitrogen atoms—in the piperazine and aminopyridine rings—that can act as hydrogen bond acceptors. The primary amine (-NH2) group can also donate hydrogen bonds.[5][6] While this enhances solubility compared to a purely hydrocarbon structure, the effect is counteracted by the large hydrophobic regions.

  • Crystal Lattice Energy: As a solid, the compound's molecules are packed into a stable crystal lattice. For dissolution to occur, solvent molecules must provide enough energy to overcome the forces holding this lattice together. If the interaction energy with water is low, solubility will be poor.

Q2: How does the deuterium labeling (-d4) affect solubility compared to the standard compound?

Answer: For all practical purposes, the effect of deuterium labeling on solubility is negligible. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen.[7] While it has a higher mass, it does not significantly alter the fundamental physicochemical properties that govern solubility, such as polarity, pKa, or hydrogen bonding capacity. Therefore, the troubleshooting strategies for the deuterated and non-deuterated versions of this compound are identical. The primary purpose of the -d4 label is to serve as a tracer or internal standard in quantitative mass spectrometry-based analyses (LC-MS).[8][9]

Q3: My compound won't dissolve in my aqueous assay buffer. What are the first steps I should take?

Answer: When encountering poor aqueous solubility, a stepwise approach is most effective. Start with the simplest and least disruptive methods for your experimental system.

  • Prepare a Concentrated Stock in an Organic Solvent: The first step is always to create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[10] Other options include ethanol or dimethylformamide (DMF).

  • pH Adjustment: The compound has multiple basic nitrogen atoms (piperazine and aminopyridine).[11][12] Protonating these sites by lowering the pH of the aqueous medium will form a salt in situ, which is significantly more polar and thus more water-soluble.[4][13] An increase in solubility is often observed at lower pH values.[13] For this molecule, adjusting the pH to between 3 and 5 should result in protonation and a marked increase in solubility. Always verify that the pH change is compatible with your assay's stability and biological components.

  • Use of Co-solvents: If you have prepared a stock in DMSO, ensure the final concentration of DMSO in your aqueous assay buffer is as low as possible, typically below 0.5%, to avoid artifacts.[13] This small amount of co-solvent helps maintain the compound in solution after dilution.[10]

The following diagram illustrates the initial decision-making process for troubleshooting.

start Compound Fails to Dissolve in Aqueous Buffer stock Is a concentrated stock in 100% DMSO prepared? start->stock ph_compat Is pH adjustment compatible with the assay? stock->ph_compat Yes prep_stock Prepare a 10-100 mM stock solution in 100% DMSO. stock->prep_stock No adjust_ph Adjust buffer pH to 3-5 (e.g., using 0.1 M HCl). Test solubility. ph_compat->adjust_ph Yes adv_methods Proceed to Advanced Solubilization Methods. ph_compat->adv_methods No prep_stock->stock success Problem Solved adjust_ph->success

Caption: Initial troubleshooting workflow for solubility issues.
Q4: I diluted my DMSO stock into the buffer and saw a precipitate form immediately. What should I do?

Answer: This is a classic sign of kinetic solubility being exceeded. You have created a supersaturated solution that is not stable, causing the compound to crash out.[4]

  • Cause: The compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When the DMSO stock is rapidly diluted, the solvent environment abruptly changes from polar aprotic to polar protic, and the compound precipitates before it can be properly solvated by water.

  • Solutions:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

    • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, add it to a smaller volume first while vortexing vigorously. Then, add the remaining buffer gradually. This can sometimes prevent immediate precipitation.

    • Use an Acidified Buffer: As mentioned in Q3, performing the dilution into a buffer that has already been adjusted to an acidic pH (3-5) will allow the compound to be protonated as it enters the solution, keeping it dissolved.

    • Increase Co-solvent (with caution): If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may be required. Other co-solvents like PEG300 or ethanol can also be considered.[10][14]

The ionization state of the molecule is critical to its solubility. The diagram below shows how pH influences the charge of the key basic centers.

Caption: Effect of pH on the ionization and solubility of the compound.
Q5: What are more advanced strategies if pH adjustment and co-solvents are insufficient or not viable?

Answer: If basic methods fail, several formulation strategies used in pharmaceutical development can be adapted for research settings.[15][16]

  • Salt Formation: Instead of relying on in situ protonation, you can synthesize a stable salt form of the compound (e.g., a hydrochloride or mesylate salt). This requires additional chemical synthesis but provides a solid starting material with intrinsically higher aqueous solubility.[13]

  • Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like yours, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[10][15] Beta-cyclodextrins, such as SBE-β-CD, are commonly used for this purpose.[14]

Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution via pH Adjustment

This protocol details the steps to create a 10 mM stock solution in an acidic aqueous buffer.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Initial DMSO Stock: Weigh out an appropriate amount of the compound and dissolve it in 100% DMSO to create a concentrated stock (e.g., 100 mM). Ensure it is fully dissolved; gentle warming (37°C) or sonication may be required.

  • Prepare Acidic Buffer: In a separate tube, prepare your desired final buffer (e.g., PBS, Tris). Use a calibrated pH meter to adjust the pH to ~4.0 by dropwise addition of 0.1 M HCl.

  • Dilution: Vigorously vortex the acidic buffer. While it is mixing, slowly add the required volume of the 100 mM DMSO stock to the acidic buffer to achieve your final desired concentration (e.g., 10 µL of 100 mM stock into 990 µL of buffer for a 1 mM solution).

  • Visual Inspection: The final solution should be clear and free of any precipitate.[4] If cloudiness is observed, the solubility limit has been exceeded.

Protocol 2: Determining Equilibrium (Thermodynamic) Solubility

This protocol determines the maximum concentration of the compound that can be dissolved in a specific buffer at equilibrium.[4]

Materials:

  • Compound (solid)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer (e.g., 5 mg into 1 mL). "Excess" means enough solid should remain undissolved at the end.[13]

  • Equilibration: Seal the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This long incubation ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.[4] This step is critical to ensure you are only measuring the dissolved compound.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a pre-validated HPLC method with a standard curve.

  • Reporting: The measured concentration is the equilibrium solubility of the compound in that specific medium, at that temperature, expressed in units like µg/mL or µM.

Data Summary

The following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents.

Solvent SystemTypeExpected SolubilityRationale
Water (pH 7.0) Polar ProticVery LowDominated by hydrophobic Boc and aromatic groups; neutral form is not charged.[3]
PBS (pH 7.4) Polar Protic, BufferedVery LowSimilar to neutral water; the compound remains largely unprotonated.
Aqueous HCl (pH < 5) Polar Protic, AcidicHighBasic nitrogens are protonated, forming a soluble cationic salt.[4][13]
DMSO Polar AproticVery HighExcellent solvent for a wide range of organic molecules, including those with polar and non-polar regions.[10]
Ethanol Polar ProticModerate to HighCan engage in hydrogen bonding and solvate the non-polar parts.[5]
Methanol Polar ProticModerate to HighSimilar to ethanol but slightly more polar.
Acetonitrile Polar AproticModerateLess polar than DMSO but can still dissolve the compound effectively.
Dichloromethane (DCM) Non-polarModerate to HighGood for dissolving non-polar organic compounds.

References

Technical Support Center: Optimizing Mass Spectrometry Signal for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the mass spectrometry (MS) signal intensity of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal signal intensity for this deuterated internal standard. This guide provides a structured approach to troubleshooting, from initial checks to advanced optimization strategies, ensuring robust and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a very weak or no signal for my deuterated internal standard, this compound. What are the first things I should check?

A1: A weak or absent signal can often be resolved by a systematic check of your LC-MS system.[1][2] Before delving into complex method development, verify the following:

  • System Suitability: Confirm that the mass spectrometer is functioning correctly by infusing a known standard. This will help you determine if the issue is with the instrument or the specific analyte/method.[1]

  • Analyte Concentration: Ensure your working solution of the deuterated standard is at the appropriate concentration. If it's too dilute, you may not achieve a strong enough signal.[3]

  • Ionization Mode: The analyte contains basic nitrogen atoms in the piperazine and pyridine rings, making it highly suitable for positive ion mode electrospray ionization (ESI).[4] Confirm you are operating in positive ion mode to detect the protonated molecule, [M+H]⁺.

Q2: Why is my deuterated standard's signal intensity significantly lower than its non-deuterated analogue, even at the same concentration?

A2: While deuterated standards are designed to be chemically identical to their non-deuterated counterparts, slight differences in ionization efficiency can occur.[5][6] However, a more common cause is signal suppression due to high concentrations of the co-eluting non-deuterated analyte.[7] This phenomenon, known as the "isotope effect on ionization," is often observed in ESI-MS. Additionally, ensure that there are no issues with the isotopic purity of your standard, which could lead to a lower than expected signal for the d4 species.

Q3: Can the mobile phase composition affect the signal intensity of my deuterated standard?

A3: Absolutely. The mobile phase is a critical factor in achieving efficient ionization.[1] For a basic compound like this compound, an acidic mobile phase is crucial for promoting protonation and enhancing the [M+H]⁺ signal in positive ion mode ESI.[4] A neutral or basic mobile phase will likely result in poor ionization and a weak signal.

In-Depth Troubleshooting Guides

Guide 1: Mobile Phase Optimization for Enhanced Signal

Q: I'm using a standard C18 column with a water/acetonitrile mobile phase, but my signal for the deuterated standard is still low. How can I optimize my mobile phase?

A: Mobile phase optimization is a powerful tool for improving signal intensity. Here's a systematic approach:

  • Introduce an Acidic Additive: The most impactful change is often the addition of a small amount of acid to your mobile phase. This provides a source of protons to facilitate the formation of the [M+H]⁺ ion.[1]

    • Recommendation: Start by adding 0.1% formic acid to both your aqueous (Solvent A) and organic (Solvent B) phases. This is a widely used and effective starting point for basic compounds.[1]

    • Alternative: If formic acid doesn't yield the desired improvement, you can try acetic acid at a similar concentration.

  • Evaluate Organic Solvent Choice: While acetonitrile is common, methanol can sometimes offer better ionization for certain compounds.[1]

    • Protocol: Prepare a mobile phase with methanol as the organic solvent (with 0.1% formic acid) and compare the signal intensity to your acetonitrile-based mobile phase.

  • Consider Ammonium Formate or Acetate: In some cases, using a buffer like ammonium formate or ammonium acetate (typically at 5-10 mM) in the aqueous phase can improve peak shape and signal reproducibility, especially at low analyte concentrations.

Table 1: Recommended Mobile Phase Compositions

ComponentSolvent A (Aqueous)Solvent B (Organic)Rationale
Starting Point Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidPromotes protonation of the basic analyte.
Alternative Water + 0.1% Formic AcidMethanol + 0.1% Formic AcidCan sometimes improve ionization efficiency.
For Buffering 10 mM Ammonium Formate in WaterAcetonitrile or MethanolCan improve peak shape and reproducibility.
Guide 2: Ion Source Parameter Tuning

Q: I've optimized my mobile phase, but the signal intensity is still not optimal. What ion source parameters should I adjust?

A: Fine-tuning your ESI source parameters can significantly boost your signal. The goal is to achieve a stable and efficient spray.[2]

  • Capillary Voltage: This is a critical parameter for establishing the electrospray. For positive ion mode, a typical starting point is between 3.5 and 4.5 kV. Adjust this in small increments (e.g., 0.2 kV) while monitoring the signal intensity.

  • Nebulizing Gas Pressure: This gas (usually nitrogen) is responsible for forming the aerosol droplets. If the pressure is too low, you'll have poor nebulization. If it's too high, you might see signal instability. Consult your instrument's manual for the recommended range.

  • Drying Gas Flow and Temperature: The drying gas helps to desolvate the ions. Increasing the temperature and flow can improve signal, but excessive settings can lead to in-source degradation of thermally labile compounds. A good starting point for the temperature is around 300-350 °C.

  • Source Geometry: The position of the ESI probe relative to the mass spectrometer's inlet can have a profound effect on signal intensity.[8] Optimize the horizontal and vertical positions to maximize the ion current.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Initial Signal Assessment

This protocol is designed to assess the ionization potential of your analyte without chromatographic separation.

  • Prepare the Analyte Solution:

    • Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Set Up the Infusion:

    • Use a syringe pump to deliver the analyte solution directly to the ESI source at a flow rate of 5-10 µL/min.

  • Configure MS Parameters:

    • Set the mass spectrometer to positive ion mode.

    • Perform a full scan over a mass range that includes the expected m/z of the [M+H]⁺ ion (approximately 283.2).

    • Set initial ion source parameters as recommended by your instrument manufacturer.

  • Optimize and Record:

    • While infusing, systematically adjust the capillary voltage, nebulizing gas pressure, and drying gas temperature to maximize the signal intensity of the target ion.

    • Record the optimal parameters.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow start Low or No Signal Observed check_ms System Suitability Check (Infuse Known Standard) start->check_ms check_analyte Verify Analyte Concentration & Purity check_ms->check_analyte MS OK check_mode Confirm Positive Ionization Mode check_analyte->check_mode mobile_phase Mobile Phase Optimization check_mode->mobile_phase add_acid Add 0.1% Formic Acid to Mobile Phase mobile_phase->add_acid Yes ion_source Ion Source Tuning mobile_phase->ion_source No change_solvent Test Methanol as Organic Solvent add_acid->change_solvent change_solvent->ion_source tune_voltage Optimize Capillary Voltage ion_source->tune_voltage Yes advanced Advanced Troubleshooting ion_source->advanced No tune_gases Optimize Nebulizing & Drying Gases tune_voltage->tune_gases tune_position Optimize Source Position tune_gases->tune_position tune_position->advanced check_sample_prep Evaluate Sample Preparation for Matrix Effects advanced->check_sample_prep Yes success Signal Improved advanced->success No consider_adducts Investigate Adduct Formation (e.g., [M+Na]⁺) check_sample_prep->consider_adducts consider_adducts->success

Caption: A decision tree for troubleshooting low MS signal intensity.

References

Technical Support Center: Optimal Stability and Storage for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical deuterated compound. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] To prevent degradation from atmospheric moisture, it is crucial to keep the container securely closed.[3] While the compound is stable under normal storage conditions, for long-term storage, it is advisable to store it at a reduced temperature.[2]

Storage DurationTemperatureAtmosphereContainer
Short-term (weeks)Room Temperature (20-25°C)Inert gas (e.g., Argon, Nitrogen) if availableTightly sealed, light-resistant vial
Long-term (months to years)Refrigerated (2-8°C) or Frozen (-20°C)Inert gas (e.g., Argon, Nitrogen)Tightly sealed, light-resistant vial

Q2: How should I prepare and store solutions of this compound?

A2: The choice of solvent will depend on your specific application. The compound is soluble in organic solvents such as dichloromethane.[4] When preparing solutions for use as analytical standards, it is critical to use high-purity, anhydrous solvents. For long-term storage of solutions, it is recommended to prepare aliquots to minimize freeze-thaw cycles, which can lead to degradation.[5] Store solution aliquots at -20°C or -80°C in tightly sealed vials.

Q3: Is this compound sensitive to light or air?

Q4: How does the deuterium labeling affect the stability of the compound?

A4: Deuterium labeling, where hydrogen atoms are replaced by deuterium, generally results in a more stable chemical bond due to the kinetic isotope effect.[7] This can lead to increased metabolic stability and a longer half-life in biological systems.[8] For the purpose of chemical storage, the deuterated compound is expected to have comparable or slightly enhanced stability compared to its non-deuterated analog. However, proper storage conditions remain crucial.

Q5: What are the potential degradation pathways for this compound?

A5: Potential degradation pathways for this molecule could include:

  • Hydrolysis: The tert-butyl carbamate (Boc) protecting group can be susceptible to hydrolysis under acidic conditions.

  • Oxidation: The aminopyridine and piperazine rings can be susceptible to oxidation, especially when exposed to air and light over extended periods.

  • Moisture: The compound is described as potentially hygroscopic, meaning it can absorb moisture from the air, which could facilitate degradation.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in analytical assays.

  • Possible Cause: Degradation of the analytical standard.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).

    • Prepare a Fresh Stock Solution: If using a stock solution, prepare a fresh one from the solid material.

    • Perform Purity Analysis: Check the purity of the compound using a suitable analytical method like HPLC-MS or NMR.[9] This will help identify any degradation products.

    • Consider Aliquoting: If not already doing so, aliquot stock solutions to prevent contamination and degradation from repeated handling.[5]

Issue 2: The solid material appears discolored or clumped.

  • Possible Cause: Moisture absorption or degradation.

  • Troubleshooting Steps:

    • Assess Storage Environment: Check for any breaches in the container seal or exposure to high humidity.

    • Dry the Material: If moisture is suspected, the material can be dried under a high vacuum. However, be cautious as this may not reverse any chemical degradation.

    • Purity Check: A purity analysis is highly recommended before using any material that has changed in appearance.

Issue 3: Loss of compound in solution over time.

  • Possible Cause: Adsorption to the container surface or degradation in the solvent.

  • Troubleshooting Steps:

    • Container Material: Consider using different types of vials (e.g., polypropylene vs. glass) to minimize adsorption.

    • Solvent Stability: Investigate the stability of the compound in the chosen solvent. A short-term stability study, analyzing the solution at different time points, can be beneficial.

    • Storage Temperature: Storing solutions at lower temperatures (-80°C) can slow down degradation processes.

Experimental Protocols

Protocol 1: Establishing an In-House Stability Study

To ensure the long-term integrity of your results, it is advisable to conduct an in-house stability study.[5][10]

  • Initial Analysis: Upon receiving the compound, perform an initial purity analysis (e.g., by HPLC-MS) to establish a baseline.

  • Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in your desired solvent.

  • Storage Conditions: Store the aliquots under various conditions (e.g., room temperature, 4°C, -20°C, and -80°C), both protected from and exposed to light.

  • Time Points: Establish a testing schedule (e.g., 1, 3, 6, and 12 months).[5]

  • Analysis: At each time point, analyze an aliquot from each storage condition and compare the purity and concentration to the initial baseline.

  • Data Evaluation: Use the data to determine the optimal storage conditions and shelf-life for your specific laboratory environment and application.

Visualizing Stability Workflow

StabilityWorkflow Troubleshooting Workflow for Compound Stability start Inconsistent Analytical Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Incorrect purity_analysis Perform Purity Analysis (HPLC-MS, NMR) check_storage->purity_analysis Correct fresh_stock->purity_analysis degradation_check Degradation Products Detected? purity_analysis->degradation_check order_new Order New Compound degradation_check->order_new Yes stable Compound is Stable Proceed with Experiment degradation_check->stable No review_handling Review Handling & Storage Protocols order_new->review_handling

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Identification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification and characterization of degradation products of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. This resource is designed for researchers, analytical scientists, and drug development professionals who are conducting stability studies, impurity profiling, or developing stability-indicating methods for this compound. As a deuterated analog, this molecule is frequently used as an internal standard in quantitative bioanalysis, making the characterization of its potential impurities and degradants critical for assay accuracy and reliability.[1]

This guide provides field-proven insights, troubleshooting advice in a direct question-and-answer format, and detailed experimental protocols to navigate the complexities of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

A1: this compound is the deuterium-labeled version of a key intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The "-d4" indicates that four hydrogen atoms have been replaced with deuterium. This labeling is crucial when the molecule is used as an internal standard for mass spectrometry-based quantification.[1]

Studying its degradation is vital for several reasons:

  • Method Specificity: To develop a stability-indicating analytical method, you must demonstrate that the parent compound's peak is well-resolved from all potential degradation products.[4][5]

  • Data Integrity: If the internal standard degrades during sample processing or storage, it can lead to inaccurate quantification of the target analyte.

  • Safety and Regulatory Compliance: Understanding potential impurities is a core requirement of regulatory bodies like the ICH to ensure the safety and quality of pharmaceutical products.[4][6]

Q2: What are the most probable degradation pathways for this molecule based on its structure?

A2: The molecule contains several functional groups susceptible to degradation under common stress conditions:

  • Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, yielding the de-protected piperazine derivative. This is often the most significant degradation pathway in acidic media.[6][7]

  • Oxidation of Piperazine and Aminopyridine Rings: Both the piperazine and the electron-rich aminopyridine rings are susceptible to oxidation.[7][8] This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.[9][10]

  • Photodegradation: Aromatic amines are often sensitive to light.[11][12] Exposure to UV or even ambient light over time can initiate complex degradation pathways, potentially involving radical mechanisms.[11][12]

  • Carbamate Hydrolysis: While the Boc group is the primary site of acid hydrolysis, the carbamate linkage itself can be cleaved under more forceful acidic or basic conditions.[13][14][15]

Q3: How does the deuterium (-d4) labeling potentially affect the degradation profile?

A3: The deuterium labels are typically placed on the piperazine ring. Their primary impact is on the rate of reactions where a C-D bond is broken in the rate-determining step (a kinetic isotope effect). This may slightly slow down certain degradation reactions compared to the non-deuterated analog. However, for the most common pathways like acid-catalyzed Boc-hydrolysis, the effect is generally negligible. It is also important to assess the potential for hydrogen-deuterium (H-D) exchange under strongly acidic or basic conditions, although this is less common for C-D bonds than for N-D or O-D bonds.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q4: I'm observing a major new peak in my acidic stress sample with a mass shift of -100 Da. What is it?

A4: A mass loss of 100 Da corresponds to the cleavage of the tert-butoxycarbonyl (Boc) group (C₅H₈O₂). This is the hallmark of acid-catalyzed hydrolysis. The resulting product is 5-(piperazin-1-yl)pyridin-2-amine-d4.

  • Causality: The tert-butyl carbocation formed during this process is highly stabilized, making this reaction rapid in the presence of acid.

  • Verification: Confirm the identity by obtaining a reference standard of the de-Boc protected compound. In MS/MS analysis, the fragmentation pattern should show a stable piperazine and pyridine core.

Q5: My oxidative stress sample (using H₂O₂) shows a peak with a +16 Da mass shift. What are the possibilities?

A5: An increase of 16 Da strongly suggests the addition of a single oxygen atom, leading to an N-oxide or a hydroxylated product.

  • Likely Structures:

    • Piperazine N-oxide: Oxidation could occur at the unprotected nitrogen of the piperazine ring.

    • Pyridine N-oxide: The nitrogen on the pyridine ring could be oxidized.

    • Ring Hydroxylation: Hydroxylation could occur on the aminopyridine ring, activated by the amino group.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use tandem mass spectrometry to fragment the M+16 ion. The fragmentation pattern can help distinguish between isomers. For example, fragmentation of a piperazine N-oxide might show a characteristic loss of an oxygen atom.

    • Chromatographic Separation: These isomers will likely have different polarities and should be separable with an optimized HPLC method. Experiment with different mobile phase pH values to alter the ionization state and improve separation.[16]

Q6: My mass balance in the forced degradation study is below 90%. Where could the missing mass be?

A6: Poor mass balance is a common issue and can be attributed to several factors.[4]

  • Formation of Non-UV Active Degradants: Some degradation pathways, such as oxidative ring cleavage, can produce small, aliphatic fragments that do not have a UV chromophore and will be invisible to a standard PDA/UV detector.

  • Formation of Insoluble or Volatile Products: Degradation may lead to polymeric material that precipitates out of solution or highly volatile fragments that are lost during sample preparation.

  • Co-elution with the Solvent Front: Highly polar degradants may not be retained on a standard C18 column and elute in the solvent front.

  • Troubleshooting & Optimization:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to spot non-chromophoric degradants.

    • Method Optimization: Use a shallower gradient or a different stationary phase (e.g., a polar-embedded column) to improve the retention of highly polar compounds.[16]

    • Headspace GC-MS: If volatile products are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).[4][7]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies to generate potential degradation products.[6][16][17]

Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. Withdraw samples at intermediate time points. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Withdraw samples and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours. Also, store a solution sample (from step 1) at 60°C.

  • Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Protect a control sample from light.

  • Control Samples: Prepare a control sample (1 mL of stock solution mixed with 1 mL of water) and store it at 4°C.

Scientist's Note: The goal is to achieve 5-20% degradation.[16] If degradation is too rapid or too slow, adjust the stress condition (e.g., temperature, time, or reagent concentration) accordingly.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) Neutralize Neutralization/ Dilution Acid->Neutralize Base Basic (NaOH) Base->Neutralize Oxidative Oxidative (H2O2) Oxidative->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolytic Photo->Neutralize LCMS LC-MS/MS Analysis Data Data Interpretation (Mass Balance, Peak Purity) LCMS->Data Struct Structure Elucidation Data->Struct Parent Parent Compound (1 mg/mL solution) Parent->Acid Expose Parent->Base Expose Parent->Oxidative Expose Parent->Thermal Expose Parent->Photo Expose Neutralize->LCMS

Caption: Workflow for forced degradation and analysis.

Table 1: Summary of Potential Degradation Products
Degradant IDProposed Structure/NameΔ Mass (Da)Formation Condition(s)Notes
DP-15-(piperazin-1-yl)pyridin-2-amine-d4-100.05AcidicLoss of Boc group. Expected to be a major degradant in acid.
DP-2N-Oxide derivative+15.99OxidativeOxygen added to piperazine or pyridine nitrogen. Multiple isomers possible.
DP-3Hydroxylated derivative+15.99Oxidative, PhotolyticHydroxyl group added to the aminopyridine ring.
DP-4Piperazinone derivative+14.00OxidativeOxidation of the piperazine ring to a ketone.[8]
DP-5Ring-opened productsVariableStrong Oxidative/PhotolyticCleavage of piperazine or pyridine ring. Likely results in poor mass balance.
Protocol 2: LC-MS/MS Method for Separation and Identification

Objective: To separate the parent compound from its degradation products and obtain structural information using mass spectrometry.

Instrumentation:

  • HPLC or UPLC system with a PDA/UV detector.

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Data-dependent acquisition (DDA) on the top 5 most intense ions.

  • Collision Energy: Ramped (e.g., 10-40 eV).

Scientist's Note: Formic acid in the mobile phase serves two purposes: it aids in the ionization of the basic nitrogen atoms for ESI+ and helps to control peak shape for basic analytes.[16] If peak tailing is an issue, consider a mobile phase with a higher pH (e.g., using ammonium formate) or a different column chemistry.

Diagram: Potential Degradation Pathways

G cluster_products Degradation Products Parent Parent Compound (d4) m/z ~283 DP1 DP-1: De-Boc (m/z ~183) Parent->DP1 Acidic -100 Da DP2 DP-2: N-Oxide (m/z ~299) Parent->DP2 Oxidative +16 Da DP3 DP-3: Hydroxylated (m/z ~299) Parent->DP3 Oxidative / Photo +16 Da DP4 DP-4: Piperazinone (m/z ~297) Parent->DP4 Oxidative +14 Da DP5 DP-5: Ring Cleavage (Various m/z) Parent->DP5 Harsh Stress (Oxidative/Photo)

Caption: Potential degradation pathways from stress testing.

By following these structured protocols and troubleshooting guides, researchers can effectively identify and characterize the degradation products of this compound, ensuring the development of robust, specific, and reliable analytical methods.

References

Technical Support Center: Maintaining Isotopic Integrity of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing hydrogen-deuterium (H/D) isotopic exchange during experimental workflows. Maintaining the isotopic purity of deuterated standards is paramount for the accuracy and reliability of quantitative analyses, particularly in mass spectrometry-based assays.[1][2] This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent the loss of your deuterium labels.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a critical issue for my d4-labeled compound?

A1: Isotopic exchange, in this context, is a chemical reaction where a deuterium (D) atom on your labeled molecule is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture).[3] This process, also known as H/D back-exchange, degrades the isotopic purity of your standard.[4]

For quantitative applications, such as using this compound as an internal standard (IS) in LC-MS, maintaining isotopic purity is essential.[5][6] The accuracy of your assay relies on the assumption that the IS has a constant, known isotopic composition. If H/D exchange occurs, the mass spectral signal for your d4 standard will decrease, while signals for d3, d2, etc., will appear. This compromises the integrity of the standard, leading to inaccurate quantification of your target analyte.[7]

Q2: Where are the deuterium atoms located on this molecule, and which are most susceptible to exchange?

A2: In this compound, the four deuterium atoms are typically located on the piperazine ring at the carbon atoms adjacent (alpha) to the nitrogen linked to the pyridine ring. These positions are the most susceptible to exchange.

The protons (and therefore deuterons) on carbons alpha to a nitrogen atom are prone to exchange, particularly under acidic or basic conditions.[8][9] The mechanism involves the formation of an intermediate that can readily equilibrate with protons from the solvent. The deuterons on the aromatic pyridine ring or the tert-butyl group are significantly more stable and not expected to exchange under typical analytical conditions.

Q3: What are the primary mechanisms and conditions that promote H/D exchange?

A3: H/D exchange is primarily catalyzed by acids and bases.[3][9] The rate of exchange is highly dependent on pH, temperature, and the type of solvent used.

  • Acid Catalysis: In acidic conditions, the nitrogen atoms in the piperazine and pyridine rings can become protonated. This can facilitate the removal of a deuteron from an adjacent carbon, leading to exchange with a proton from the solvent.[10][11]

  • Base Catalysis: In basic conditions, a strong base can abstract a deuteron from the carbon alpha to the piperazine nitrogen, forming a carbanion intermediate that can then be quenched by a proton from the solvent.[8]

  • Protic Solvents: Solvents with exchangeable hydrogens, such as water, methanol, and ethanol (polar protic solvents), are the primary source of protons for back-exchange.[3]

  • Temperature: Higher temperatures significantly accelerate the rate of exchange reactions.[4][12]

The rate of H/D exchange is slowest at a pH of approximately 2.5–3.0.[4][13] Both higher and lower pH values will increase the rate of exchange.

Q4: What are the ideal storage and handling conditions to minimize long-term isotopic exchange?

A4: Proper storage and handling are the first line of defense against isotopic degradation.

  • Solvent Choice: If preparing stock solutions, use aprotic solvents (e.g., acetonitrile, DMSO, dioxane) that lack exchangeable protons. If a protic solvent is unavoidable, ensure it is of high purity and consider using a deuterated solvent (e.g., MeOD, D₂O) to maintain isotopic equilibrium.[14]

  • Temperature: Store all solutions, especially those in protic solvents, at low temperatures. Refrigeration (2–8 °C) is good, but freezing (≤ -20 °C) is highly recommended for long-term storage.[15]

  • pH Control: Avoid storing the compound in acidic or basic solutions.[7] If buffering is necessary for solubility or stability, maintain a pH as close to neutral as possible or in the minimally reactive range of pH 2.5-3.0.

  • Inert Atmosphere: For long-term storage of dry, solid material, keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect it from atmospheric moisture.

Section 2: Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange

This section provides a systematic approach to identifying and mitigating H/D exchange when you observe a loss of isotopic purity in your analytical data.

Problem: My mass spectrometry data shows a loss of isotopic purity. The peak for the d4 compound (M+4) is lower than expected, and I see significant peaks for d3 (M+3), d2 (M+2), and d1 (M+1) species.

This indicates that H/D back-exchange is occurring at some point in your workflow. The following workflow will help you pinpoint the source.

G

Corrective Actions in Detail
  • Solvent and pH Optimization: This is the most common cause of H/D exchange.

    • Action: Replace protic solvents (water, methanol) with aprotic solvents (acetonitrile) wherever possible, especially in stock solutions and sample diluents.

    • Action: If aqueous mobile phases are required for chromatography, buffer them to a pH between 2.5 and 3.0 using a volatile buffer like formic acid.[4][16] Avoid strong acids like trifluoroacetic acid (TFA) if possible, as it can lower the pH significantly and may promote exchange, although it is often used for chromatography. The Boc protecting group is labile to strong acids, so prolonged exposure should be avoided.[17][18][19]

    • Action: For biological samples (e.g., plasma), protein precipitation with cold acetonitrile is preferred. If you must use a liquid-liquid extraction, ensure the aqueous phase is buffered appropriately and the extraction is performed quickly at low temperatures.

  • Temperature Control:

    • Action: Perform all sample preparation steps on ice or using pre-chilled racks.[4]

    • Action: Set your autosampler temperature to 4°C or as low as it can reliably operate. This minimizes exchange while samples are waiting for injection.

    • Action: While higher column temperatures can improve chromatography, they also increase on-column back-exchange.[20] Evaluate if a lower column temperature (e.g., 25-30°C) provides acceptable chromatography.

  • Time Management:

    • Action: Minimize the time your deuterated standard spends in any aqueous or protic environment. Prepare samples in batches and proceed to analysis without delay.

    • Action: Optimize your LC method to reduce the analysis time. A shorter gradient means less time on the column exposed to protic mobile phases.[20]

Table 1: Solvent Selection and pH Guide for Sample Preparation

Solvent TypeExamplesH/D Exchange RiskRecommended Use
Aprotic Acetonitrile, Dioxane, THF, DMSOVery Low Ideal for stock solutions, sample dilution, and protein precipitation.
Polar Protic Water, Methanol, EthanolHigh Avoid for stock solutions. If used in mobile phase, control pH and temperature strictly.
Deuterated D₂O, Methanol-d4, DMSO-d6Very Low Excellent for NMR or when a protic solvent is required but exchange must be eliminated.[14]

Section 3: Recommended Experimental Protocols

Adherence to validated protocols is key to achieving reproducible, high-quality data.

Protocol 3.1: Preparation of Stock and Working Solutions
  • Reagent Preparation: Use only high-purity, LC-MS grade aprotic solvents (e.g., Acetonitrile). De-gas solvents by sonication before use.

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the required amount of the solid.

    • Dissolve in 100% acetonitrile to the final desired concentration.

    • Vortex briefly until fully dissolved.

    • Store in an amber glass vial with a PTFE-lined cap at ≤ -20°C.

  • Working Solution (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution using 100% acetonitrile.

    • Prepare fresh working solutions regularly and store them at 2-8°C when in use and at ≤ -20°C for longer periods.

Protocol 3.2: Assessing Isotopic Purity using LC-MS

This protocol allows you to verify the initial purity of your standard and diagnose exchange issues.

  • Sample Preparation: Dilute the stock solution of the d4-labeled compound to an appropriate concentration (e.g., 100 ng/mL) using 50:50 Acetonitrile:Water with 0.1% formic acid (final pH ~2.7). Prepare another sample in a solvent you suspect is causing exchange.

  • LC-MS System Setup:

    • LC Method: Use a rapid gradient to minimize on-column time.

    • Mass Spectrometer: Set up a high-resolution full scan method or a SIM (Selected Ion Monitoring) experiment to monitor the masses corresponding to the d0, d1, d2, d3, and d4 species.

  • Data Acquisition: Inject the sample and acquire the full scan mass spectrum across the isotopic envelope of the compound.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3, M+4).

    • Calculate the isotopic purity as: Purity (%) = [Area(M+4) / (Area(M) + Area(M+1) + ... + Area(M+4))] * 100

    • Compare the purity of the standard in the "ideal" solvent (freshly prepared in ACN/H₂O/FA) versus the suspect solvent. A significant decrease in purity points to an exchange problem. High-resolution mass spectrometry is ideal for this analysis.[1][21]

Table 2: Interpreting Mass Spectrometry Data for Isotopic Exchange

Observed Mass SpectrumInterpretation
Single, strong peak at M+4 (d4). Minor peaks for natural abundance isotopes.Excellent Isotopic Purity. No significant H/D exchange has occurred.
Decreased M+4 peak. Significant peak at M+3 (d3).Partial Exchange. One deuterium has been exchanged for a proton.
M+4 peak is small. Strong peaks at M+3, M+2, M+1.Extensive Exchange. Multiple deuterium atoms have been lost. The standard is compromised.

Section 4: Mechanistic Insights

Understanding the chemical mechanism of H/D exchange can reinforce the importance of the preventative measures described.

G

This mechanism illustrates how a proton (H⁺) from a protic solvent can facilitate the removal of a deuteron (D⁺) from the carbon adjacent to the piperazine nitrogen. The resulting iminium ion intermediate is then quenched by a proton from the solvent, resulting in a net loss of one deuterium atom from the molecule. This process can repeat, leading to further loss of isotopic purity.

References

High-performance liquid chromatography purity analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Purity Analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing High-Performance Liquid Chromatography (HPLC) purity analysis of this compound. It is designed to offer practical, field-proven insights to troubleshoot common issues and ensure the generation of accurate and reliable data.

I. Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for the purity analysis of this compound?

A1: Due to the polar nature of the aminopyridine and piperazine moieties, a reversed-phase method is generally a good starting point. Many traditional reversed-phase columns may not provide adequate retention for such polar compounds.[1] Consider using a C18 column with aqueous-organic mobile phases. A typical starting point would be a gradient elution with a buffered aqueous phase (e.g., ammonium formate or ammonium acetate) and an organic modifier like acetonitrile or methanol. The deuterated nature of the compound (-d4) is unlikely to significantly alter its retention behavior compared to the non-deuterated analog under standard reversed-phase conditions.

Q2: I am observing poor peak shape (tailing) for the main peak. What is the likely cause and solution?

A2: Peak tailing for a basic compound like this is often due to secondary interactions with residual acidic silanols on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. For a basic compound, a slightly acidic to neutral pH can be effective.

  • Use of Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Column Choice: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol interactions.

Q3: My retention times are shifting between injections. What should I investigate?

A3: Retention time variability can stem from several sources. A systematic approach to troubleshooting is recommended:

  • System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Incomplete re-equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Always prepare fresh mobile phases and ensure they are well-mixed and degassed.[2] If using a gradient, check the proportioning valve of your HPLC system.

  • Temperature Control: Fluctuations in column temperature can affect retention. Use a column oven to maintain a constant temperature.

  • Pump Performance: Check for leaks in the pump or faulty check valves, which can cause inconsistent flow rates.[2]

Q4: How do I identify and quantify potential impurities?

A4: Impurity analysis should be guided by International Council for Harmonisation (ICH) guidelines.[3][4] The process generally involves:

  • Method Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6]

  • Reference Standards: If available, inject known impurity standards to confirm their retention times.

  • Forced Degradation Studies: Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensure the method can separate them from the main peak.

  • Quantitation: For quantitative tests, the linearity of the method should be established from the reporting level of the impurity to 120% of the specification.[6]

II. Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the HPLC analysis of this compound.

Problem 1: Abnormal Peak Shapes
Symptom Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions with column silanols. - Column overload. - Mismatched sample solvent and mobile phase.- Add a competing base (e.g., 0.1% TEA) to the mobile phase. - Reduce the sample concentration. - Dissolve the sample in the initial mobile phase.
Peak Fronting - Column overload. - Poorly packed column bed.- Dilute the sample. - If the problem persists with a new column, consider a different column brand or packing material.
Split Peaks - Clogged inlet frit or void in the column. - Co-elution of an impurity. - Sample solvent effect.- Reverse and flush the column (disconnect from the detector first).[2] If this fails, replace the frit or the column. - Adjust mobile phase composition or gradient to improve resolution. - Dissolve the sample in a weaker solvent than the mobile phase.
Problem 2: Baseline Instability
Symptom Potential Causes Recommended Solutions
Drifting Baseline - Inadequate column equilibration. - Mobile phase composition changing over time. - Temperature fluctuations.- Increase column equilibration time. - Prepare fresh mobile phase; check for precipitation. - Use a column oven.
Noisy Baseline - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Failing detector lamp.- Degas the mobile phase thoroughly.[2] - Flush the system with a strong solvent (e.g., isopropanol). - Check lamp energy and replace if necessary.
Ghost Peaks - Contamination in the injection system. - Impurities in the mobile phase. - Carryover from a previous injection.- Run a blank gradient to identify the source. - Use high-purity solvents and additives. - Implement a robust needle wash procedure.
Problem 3: Retention Time and Resolution Issues
Symptom Potential Causes Recommended Solutions
Shifting Retention Times - Inconsistent mobile phase composition.[7] - Fluctuating pump flow rate. - Column aging.- Prepare mobile phase carefully and consistently. - Check pump for leaks and perform flow rate calibration. - Monitor column performance with a system suitability standard and replace when necessary.
Poor Resolution - Inappropriate mobile phase composition or gradient. - Suboptimal column chemistry for the analytes. - Low column efficiency.- Optimize the mobile phase pH and organic content. - Try a column with a different selectivity (e.g., a phenyl-hexyl or cyano phase).[2] - Use a longer column, smaller particle size, or reduce the flow rate.
No Peaks Detected - No sample injected. - Detector lamp is off. - Incorrect detection wavelength.- Check autosampler vials for sufficient sample and ensure the injection needle is reaching the sample.[2] - Verify that the detector lamp is on.[2] - Review the method settings to ensure the correct wavelength is being used.

III. Experimental Protocols & Workflows

Recommended Starting HPLC Method

This method serves as a robust starting point for analysis. Optimization will likely be required based on your specific instrumentation and impurity profile.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL
Sample Diluent 50:50 Acetonitrile:Water
Systematic Troubleshooting Workflow

When encountering an issue, a logical, step-by-step process is crucial to efficiently identify and resolve the root cause. Do not immediately assume the column is the problem.

Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing, RT Shift) Check_System Check HPLC System - Leaks? - Pressure OK? - Solvent Levels? Start->Check_System First, check basics Check_Method Review Method Parameters - Wavelength? - Gradient Correct? - Injection Volume? Check_System->Check_Method If system OK Resolved Problem Resolved Check_System->Resolved Issue Found & Fixed Check_Mobile_Phase Inspect Mobile Phase - Freshly Prepared? - Degassed? - Correct Composition? Check_Method->Check_Mobile_Phase If method OK Check_Method->Resolved Issue Found & Fixed Check_Sample Examine Sample Prep - Correct Concentration? - Fully Dissolved? - Filtered? Check_Mobile_Phase->Check_Sample If MP OK Check_Mobile_Phase->Resolved Issue Found & Fixed Isolate_Column Isolate the Column - Run with Union - Pressure Normal? Check_Sample->Isolate_Column If sample OK Check_Sample->Resolved Issue Found & Fixed Clean_Column Clean/Flush Column - Follow Mfr. Recs. Isolate_Column->Clean_Column If column is suspect Replace_Column Replace Column Clean_Column->Replace_Column If cleaning fails Clean_Column->Resolved Cleaning Worked Replace_Column->Resolved New Column Works

Caption: A systematic workflow for troubleshooting common HPLC issues.

IV. Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Why a C18 Column? C18 (octadecylsilane) columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. For polar compounds like the analyte, a high-density bonding and thorough end-capping are crucial to shield the polar silanols and prevent peak tailing.

  • The Role of an Acidic Modifier (Formic Acid): The aminopyridine and piperazine groups are basic. In an unbuffered mobile phase, these groups can exist in both protonated and neutral forms, leading to broad or split peaks. Adding a small amount of acid like formic acid suppresses the ionization of residual silanols on the column and ensures the analyte is consistently in its protonated form, resulting in sharper, more symmetrical peaks.

  • Gradient Elution for Purity Analysis: Purity analysis often involves searching for unknown impurities that may have a wide range of polarities. A gradient elution, which systematically increases the organic solvent concentration, is more effective than an isocratic (constant concentration) method at eluting both early and late-eluting impurities within a reasonable timeframe.

Self-Validating Systems: The Importance of System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a core requirement of Good Manufacturing Practices (GMP) and is outlined in various pharmacopeias and ICH guidelines.[4]

Typical SST Parameters:

Parameter Acceptance Criterion Purpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsEnsures precision of the system.
Resolution (Rs) > 2.0 between analyte and closest impurityConfirms separation of critical peaks.

A passing SST result provides confidence that the system is fit for its intended purpose on the day of analysis.

V. References

  • HPLC Troubleshooting Guide. 7

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific. 8

  • HPLC Troubleshooting Guide. Sigma-Aldrich. 2

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. 3

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. --INVALID-LINK--

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. 1

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. 9

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). 4

  • Piperazine-impurities. Pharmaffiliates. 10

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. 11

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. BLDpharm. 12

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. 杭州福斯特药业有限公司. 13

  • Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. 14

  • Validation of Analytical Procedures Q2(R2). ICH. 15

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. 16

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 5

  • Piperazine. Wikipedia. 17

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5. Biosynth. 18

  • tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3. 19

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 6

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this isotopically labeled compound. By providing in-depth scientific explanations and practical, field-tested advice, we aim to empower you to optimize your synthetic route and achieve high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This deuterated compound is primarily used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the non-labeled active pharmaceutical ingredient.[1] The incorporation of stable isotopes like deuterium provides a compound with a distinct mass, allowing for accurate quantification in complex biological matrices.[1]

Q2: What are the common synthetic routes to prepare the non-deuterated parent compound?

The most prevalent methods for synthesizing the non-deuterated analog, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, include:

  • Reduction of a nitro precursor: This involves the hydrogenation of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This method is often high-yielding.[2]

  • Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a suitably protected piperazine with a halogenated aminopyridine derivative. This method is versatile but can be sensitive to reaction conditions.

  • Photocatalytic methods: A more recent approach involves the use of a photocatalyst to couple 2-aminopyridine with Boc-piperazine directly.[3][4]

Q3: Where are the deuterium atoms located in the "-d4" version of the molecule?

While the exact position can vary depending on the synthetic route, the "-d4" designation in commercially available standards typically refers to four deuterium atoms on the piperazine ring.[5] A common starting material for this synthesis is Boc-piperazine-d8, which would result in deuteration at all eight positions on the piperazine ring if fully incorporated. However, "-d4" more commonly implies deuteration at the four positions adjacent to the nitrogen atoms. For the purpose of this guide, we will assume deuteration on the piperazine ring.

Proposed Synthetic Strategy and Key Considerations

A logical and efficient approach to synthesizing the target molecule involves a Buchwald-Hartwig amination reaction. This strategy leverages a commercially available deuterated building block, Boc-piperazine-d8, and couples it with a readily available aminopyridine derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Boc-piperazine-d8 Boc-piperazine-d8 Buchwald-Hartwig Amination Buchwald-Hartwig Amination Boc-piperazine-d8->Buchwald-Hartwig Amination 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine->Buchwald-Hartwig Amination Target Molecule-d8 Target Molecule-d8 Buchwald-Hartwig Amination->Target Molecule-d8

Figure 1: Proposed synthetic workflow.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-bromo-2-aminopyridine

  • tert-Butyl piperazine-1-carboxylate-d8

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-aminopyridine (1.0 eq), tert-Butyl piperazine-1-carboxylate-d8 (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Preparation: In a separate dry vial, mix palladium(II) acetate (0.02 eq) and XPhos (0.04 eq) with a small amount of anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst mixture.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst, poor quality reagents, insufficient temperature.Ensure the palladium catalyst is active and the ligands are not oxidized. Use freshly dried, anhydrous solvents and reagents. Optimize the reaction temperature, as some Buchwald-Hartwig reactions require temperatures above 100 °C.[6]
Incomplete Deuterium Incorporation Presence of protic impurities (water) in the reaction.Use rigorously dried solvents and reagents. Dry glassware in an oven before use. Consider using deuterated solvents for the reaction if feasible, though this is often cost-prohibitive.
Formation of Side Products Di-substitution on the piperazine ring, side reactions of the aminopyridine.Use a slight excess of the piperazine starting material to favor mono-substitution. The Boc protecting group should prevent di-substitution. If side reactions on the pyridine ring are observed, consider alternative catalysts or ligands that may offer higher selectivity.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization of the final product can also be an effective purification method.
Inconsistent Yields Variability in catalyst activity, reagent purity, or reaction setup.Standardize the source and handling of all reagents, especially the palladium catalyst and ligands. Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration.

In-Depth Troubleshooting Q&A

Q: My LC-MS analysis shows a peak corresponding to the non-deuterated product. What is the likely source of this contamination?

A: The presence of the non-deuterated (d0) analog suggests contamination from a protic source. This could be due to:

  • Incomplete Deuteration of the Starting Material: The commercial tert-Butyl piperazine-1-carboxylate-d8 may not have 100% isotopic purity. It is crucial to check the certificate of analysis for the isotopic enrichment of your starting material.

  • H/D Exchange During the Reaction: Trace amounts of water or other protic impurities in your solvents or reagents can lead to back-exchange of deuterium for hydrogen on the piperazine ring, especially under basic conditions at elevated temperatures.

Solutions:

  • Verify Starting Material Purity: Analyze the deuterated starting material by NMR and MS to confirm its isotopic purity before use.

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled and dried solvents. Reagents should be stored in a desiccator.

Q: The NMR spectrum of my final product shows complex signals in the piperazine region, making it difficult to confirm the structure and deuterium incorporation. Why is this?

A: The complexity in the NMR spectrum can arise from several factors:

  • Incomplete Deuteration: As mentioned, if the deuteration is not complete, you will have a mixture of isotopologues (d1, d2, d3, etc.), leading to a complex pattern of signals.

  • Signal Broadening: The nitrogen atoms in the piperazine ring can cause quadrupolar broadening of adjacent proton signals.

  • Conformational Isomers: The piperazine ring can exist in different chair conformations, which may be in slow exchange on the NMR timescale, leading to multiple sets of signals.

Analytical Approach:

  • ¹H NMR: In a fully deuterated piperazine ring, the proton signals should be absent. The presence of signals in this region indicates incomplete deuteration.

  • ¹³C NMR: Carbon atoms attached to deuterium will show a characteristic multiplet due to C-D coupling and will be significantly less intense than carbons attached to protons.

  • Mass Spectrometry: High-resolution mass spectrometry is the most definitive technique to confirm the mass of the deuterated product and to assess the isotopic distribution. The mass spectrum should show a molecular ion peak corresponding to the d4 product (M+4).[7][8]

Q: I am struggling with low yields in my Buchwald-Hartwig amination. What are the most critical parameters to optimize?

A: The Buchwald-Hartwig reaction is notoriously sensitive to several factors.[6][9] The key parameters to investigate are:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is paramount. For coupling with an electron-rich amine like a protected piperazine, sterically hindered and electron-rich ligands such as XPhos or RuPhos often give superior results.[10]

  • Base: Sodium tert-butoxide is a common and effective base. However, other bases like potassium phosphate or cesium carbonate can sometimes improve yields, especially with sensitive substrates.

  • Solvent: Toluene and dioxane are standard solvents. The solubility of all components is crucial for an efficient reaction.

Optimization Workflow:

G Low Yield Low Yield Screen Ligands Screen Ligands Low Yield->Screen Ligands Is catalyst/ligand optimal? Screen Bases Screen Bases Low Yield->Screen Bases Is base appropriate? Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Is temperature sufficient? Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Are reagents anhydrous? Successful Synthesis Successful Synthesis Screen Ligands->Successful Synthesis Screen Bases->Successful Synthesis Optimize Temperature->Successful Synthesis Check Reagent Purity->Successful Synthesis

Figure 2: Troubleshooting workflow for low yield.

By systematically addressing these potential issues, you can significantly improve the outcome of your synthesis of this compound.

References

Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the LC-MS analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalysis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of quantitative analysis. Biological matrices such as plasma and urine are complex mixtures of endogenous components like phospholipids, salts, and proteins, which are common sources of matrix effects.

Our compound of interest, this compound, is a deuterated analog often used as an internal standard. As a piperazine derivative, it is a basic compound, making it susceptible to matrix effects, particularly in complex biological samples.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my LC-MS data for this analyte?

A1: Common indicators of matrix effects include:

  • Poor accuracy and precision in quality control (QC) samples.

  • Non-linearity in the calibration curve, especially at the lower concentration end.

  • Reduced sensitivity and inconsistent peak areas for the analyte and internal standard.

  • Variable results between different batches or sources of the same biological matrix.

Q2: Why is a stable isotope-labeled internal standard like the d4-analog essential for this analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement can be effectively compensated, leading to more accurate and precise quantification.

Q3: At what pH should I conduct my sample extraction to optimize recovery?

A3: The predicted pKa of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is approximately 7.36.[2] To ensure the compound is in its neutral, more organic-soluble form for efficient extraction into an organic solvent during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the aqueous sample should be adjusted to at least 2 pH units above its pKa, so a pH of ≥ 9.4 is recommended.

Q4: I'm observing significant ion suppression. What is the most likely culprit in my plasma sample?

A4: In plasma samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI). These molecules tend to have low retention on standard reversed-phase columns and can co-elute with early-eluting analytes, interfering with the ionization process.

Troubleshooting and Optimization Strategies

Matrix effects can be mitigated at various stages of the analytical workflow: sample preparation, liquid chromatography, and mass spectrometry detection.

Robust Sample Preparation: The First Line of Defense

Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. The choice of technique depends on the nature of the biological matrix and the required level of cleanliness.

PPT is a simple and fast method for removing the bulk of proteins from plasma or serum samples. However, it may not effectively remove other matrix components like phospholipids.

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[3][4]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • For improved phospholipid removal, consider using a phospholipid removal plate or a subsequent clean-up step.

LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components in the aqueous phase.

Experimental Protocol: Liquid-Liquid Extraction from Urine

  • To 500 µL of urine sample, add the internal standard.

  • Adjust the sample pH to ≥ 9.4 with a suitable base (e.g., 1M sodium hydroxide).

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

SPE provides the most thorough sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. For a basic compound like our analyte, a mixed-mode cation exchange SPE sorbent can be highly effective.

Experimental Protocol: Mixed-Mode Cation Exchange SPE from Plasma

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).

  • Loading: Load the pre-treated plasma sample (diluted with the equilibration buffer).

  • Washing:

    • Wash with 1 mL of the equilibration buffer to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Analyte RecoveryMatrix Effect Reduction
Protein Precipitation Fast, simple, inexpensive.Less effective at removing non-protein matrix components.80-100%Low to moderate.
Liquid-Liquid Extraction Good removal of polar interferences, cost-effective.Can be labor-intensive, may form emulsions.70-95%Moderate to high.
Solid-Phase Extraction Excellent cleanup, high analyte concentration, suitable for automation.More expensive, requires method development.>90%High.
Chromatographic Separation: Eluting Away from Interferences

Optimizing the chromatographic separation is key to resolving the analyte from co-eluting matrix components.

A standard C18 column is a good starting point. However, for polar, basic compounds, peak shape can be an issue. Using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) can improve peak shape and retention.

HILIC is an excellent alternative for polar compounds that are poorly retained on reversed-phase columns.[5][6][7][8] It uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance ESI efficiency.

Visualization & Formatting

Experimental Workflow: Method Development for Matrix Effect Mitigation

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_validation Method Validation PPT Protein Precipitation RP Reversed-Phase (C18) PPT->RP Select & Optimize HILIC HILIC PPT->HILIC Select & Optimize MM Mixed-Mode PPT->MM Select & Optimize LLE Liquid-Liquid Extraction LLE->RP Select & Optimize LLE->HILIC Select & Optimize LLE->MM Select & Optimize SPE Solid-Phase Extraction SPE->RP Select & Optimize SPE->HILIC Select & Optimize SPE->MM Select & Optimize ESI Optimize ESI Source RP->ESI Optimize MRM MRM Optimization RP->MRM Optimize HILIC->ESI Optimize HILIC->MRM Optimize MM->ESI Optimize MM->MRM Optimize FDA FDA Guidelines ESI->FDA Validate Against EMA EMA Guidelines ESI->EMA Validate Against MRM->FDA Validate Against MRM->EMA Validate Against End Validated Method (Reliable Data) FDA->End EMA->End Start Initial Method (Poor Performance) Start->PPT Select & Optimize Start->LLE Select & Optimize Start->SPE Select & Optimize

Caption: A systematic workflow for developing a robust LC-MS method.

Mass Spectrometry Detection: Fine-Tuning for Specificity

Optimizing the mass spectrometer's settings can enhance the signal-to-noise ratio and reduce the impact of matrix effects.

The ESI source parameters should be carefully optimized to ensure efficient ionization of the analyte while minimizing the ionization of matrix components.[9] Key parameters to adjust include:

  • Capillary Voltage: Optimize for maximum analyte signal.

  • Gas Flow and Temperature (Nebulizer and Drying Gas): These parameters affect desolvation. Higher temperatures and flows can sometimes reduce matrix effects by promoting the desolvation of the analyte ions over matrix components.[10]

  • Source Position: The position of the ESI probe relative to the MS inlet can be adjusted to favor the sampling of analyte ions.

For quantitative analysis, MRM is the preferred acquisition mode due to its high selectivity and sensitivity. Ensure that the precursor and product ions selected for the analyte and internal standard are specific and free from interferences.

Validation: Ensuring Method Robustness

A thorough method validation is essential to demonstrate that the analytical method is reliable for its intended purpose. Follow the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14][15][16][17][18]

Key Validation Parameters for Matrix Effects:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Matrix Factor: This is a quantitative measure of the matrix effect, calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. The CV of the matrix factor across different lots should be within acceptable limits (typically ≤15%).

  • Incurred Sample Reanalysis (ISR): A portion of the study samples are re-analyzed to confirm the reproducibility of the method.

Logical Relationship: Mitigating Matrix Effects

matrix_effects ME Matrix Effects Ion Suppression/Enhancement Poor Data Quality SP Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction ME->SP Address with LC Chromatography - Reversed-Phase - HILIC - Mixed-Mode ME->LC Address with MS Mass Spectrometry - ESI Optimization - MRM Specificity ME->MS Address with Result Mitigated Matrix Effects Accurate & Precise Data SP->Result LC->Result MS->Result

Caption: A multi-pronged approach to mitigating matrix effects in LC-MS.

References

Technical Support Center: Safe Handling and Disposal of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (d4-TBC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical answers to frequently asked questions regarding the safe handling and disposal of this deuterated compound. Our focus is on ensuring both personal safety and experimental integrity.

Section 1: Compound Identification and Hazard Profile

This section addresses the fundamental properties and potential hazards associated with d4-TBC. While this compound is a deuterated analog, its primary chemical hazards are comparable to its non-deuterated counterpart.

Q1: What is this compound and what are its primary hazards?

A1: this compound is the deuterium-labeled version of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, often used as an internal standard in quantitative analysis by NMR or mass spectrometry.[1] Based on the safety data for the non-deuterated analog, the primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

It is crucial to handle this compound with the appropriate safety precautions to mitigate these risks.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[2][5]
Skin IrritationWarning H315: Causes skin irritation.[4]
Serious Eye IrritationWarning H319: Causes serious eye irritation.[4]
Respiratory IrritationWarning H335: May cause respiratory irritation.[4]

Section 2: Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the isotopic integrity of the compound.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is essential. The following should be worn at all times when handling the compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Follow proper glove removal technique to avoid skin contact.[6] Contaminated gloves should be disposed of as hazardous waste.[6]

  • Body Protection: A fully-buttoned laboratory coat is mandatory. For larger quantities or in situations with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[4][5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[4][6] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Q3: What are the ideal storage conditions for this deuterated compound?

A3: To maintain both chemical stability and isotopic purity, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Store away from incompatible materials such as strong oxidizing agents.[6] For deuterated compounds specifically, storage in a desiccator or glove box with a controlled low-humidity environment is recommended to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture.[7] For long-term storage, refrigeration (2°C to 8°C) or freezing (-20°C) is often advised; always allow the container to warm to room temperature before opening to prevent condensation.[7]

Q4: My deuterated compound is hygroscopic. What specific handling precautions should I take?

A4: Hygroscopic compounds readily absorb moisture, which can compromise the isotopic enrichment of your d4-TBC through H-D exchange.

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere like nitrogen or argon.[7]

  • Dry Environment: Weigh and prepare samples in a dry environment, such as a glove box, to minimize exposure to atmospheric moisture.[7]

  • Aprotic Solvents: Use aprotic solvents for your experiments unless protic solvents are a required part of the reaction.[7]

Section 3: Emergency Procedures and Spill Management

Accidents can happen. Being prepared with a clear and effective emergency plan is critical.

Q5: What should I do in case of accidental exposure?

A5: Immediate action is required to minimize harm.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Q6: How should I handle a spill of this compound?

A6: The response depends on the size of the spill, but the principles remain the same: contain, clean, and decontaminate.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated. Keep the fume hood running if the spill is contained within it.[9]

  • Contain: Use an inert, non-combustible absorbent material like sand, vermiculite, or dry earth to cover the spill.[8][9] Avoid dust formation.[6]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[6][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[10]

  • Prevent Environmental Release: Do not let the product enter drains or sewer systems.[4][6]

Section 4: Disposal Protocol

The final step in the lifecycle of any chemical is its safe and compliant disposal. Improper disposal poses a risk to both human health and the environment.

Q7: How do I dispose of waste this compound?

A7: This compound and any materials contaminated with it must be treated as hazardous chemical waste. Never dispose of it down the drain or in regular trash.[9] The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Step-by-Step Waste Disposal Protocol:

  • Waste Segregation: Collect waste d4-TBC, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated and clearly labeled hazardous waste container.[10][11] Do not mix with incompatible wastes.[10]

  • Container Labeling: The container must be made of a compatible material (e.g., glass or high-density polyethylene), be sealable, and labeled clearly with "Hazardous Waste," the full chemical name, and associated hazard symbols.[12]

  • Storage of Waste: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[11][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[12]

The following flowchart illustrates the decision-making process for proper waste disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Complete: Waste Generated waste_type Identify Waste Type: - Pure/Unused Compound - Contaminated Labware - Aqueous/Organic Solutions start->waste_type container Select Compatible, Airtight Hazardous Waste Container waste_type->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms container->labeling storage Store Sealed Container in Designated, Ventilated, Secondary Containment Area labeling->storage ehs Contact EHS or Licensed Waste Contractor for Pickup storage->ehs

Caption: Waste Disposal Workflow for d4-TBC.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Featuring tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The integrity of this data hinges on robust bioanalytical method validation, a process governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of internal standards for the bioanalysis of the CDK4/6 inhibitor, Ribociclib, with a special focus on the utility of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 .

The Imperative for a Reliable Internal Standard

An ideal internal standard is a compound that closely mimics the physicochemical properties of the analyte, added at a constant concentration to all samples, including calibrators and quality controls. Its primary role is to compensate for variability during the analytical process, such as sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are considered the gold standard in bioanalysis.[3][4][5] They co-elute with the analyte and exhibit similar ionization efficiency, effectively correcting for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components.[6][7][8][9]

Introducing this compound

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of Ribociclib.[10][11][12] Its deuterated form, This compound , presents itself as a structurally similar and therefore potentially effective internal standard for the bioanalysis of Ribociclib. This guide will compare its theoretical advantages and disadvantages against the commonly used Ribociclib-d6 and a non-isotopically labeled alternative, Trifluridine.

Comparative Analysis of Internal Standards for Ribociclib

The selection of an internal standard is a critical decision in method development. Below is a comparative overview of three potential internal standards for Ribociclib analysis.

FeatureThis compoundRibociclib-d6Trifluridine
Type Deuterated Analog of a PrecursorDeuterated Analog of the AnalyteStructurally Unrelated Compound
Structural Similarity HighVery HighLow
Co-elution with Analyte Highly LikelyAlmost IdenticalUnlikely
Compensation for Matrix Effects Good to ExcellentExcellentPotentially Poor
Potential for Isotopic Crosstalk LowPossible, requires careful mass resolutionNone
Commercial Availability Available from specialized suppliersReadily availableReadily available
Regulatory Acceptance Generally acceptedWidely accepted and preferredAcceptable, but requires more rigorous validation

Experimental Protocols for Bioanalytical Method Validation of Ribociclib

The following protocols are adapted from validated methods in the scientific literature and serve as a guide for the quantification of Ribociclib in human plasma using LC-MS/MS.[1][13][14][15][16][17]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup.

Workflow for Protein Precipitation

A 100 µL Plasma Sample B Add 50 µL of Internal Standard Working Solution A->B C Add 300 µL of Acetonitrile (Precipitating Agent) B->C D Vortex for 1 minute C->D E Centrifuge at 10,000 x g for 10 minutes D->E F Transfer Supernatant E->F G Inject into LC-MS/MS System F->G

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

Detailed Steps:

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., this compound at a suitable concentration).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor → Product Ion Transitions:

    • Ribociclib: m/z 435.3 → 322.2

    • This compound: To be determined empirically, but expected to be a +4 Da shift from the non-deuterated precursor.

    • Ribociclib-d6: m/z 441.3 → 322.2

    • Trifluridine: To be determined based on its specific fragmentation pattern.

  • Collision Energy and other source parameters: To be optimized for maximum signal intensity.

Method Validation Parameters

A full bioanalytical method validation should be performed in accordance with FDA or EMA guidelines and should include the assessment of the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Analyte stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Discussion and Conclusion

The choice of internal standard is a critical determinant of the quality and reliability of bioanalytical data. While Ribociclib-d6 is the ideal choice due to its near-identical chemical and physical properties to the analyte, This compound presents a viable and potentially more cost-effective alternative. Its structural similarity to Ribociclib suggests it will behave comparably during extraction and chromatographic separation, offering good compensation for matrix effects. In contrast, a structurally unrelated internal standard like Trifluridine may not adequately track the analyte's behavior, leading to less reliable data.

Ultimately, the selection of an internal standard must be justified by rigorous validation data. By following the outlined experimental protocols and adhering to regulatory guidelines, researchers can develop and validate a robust bioanalytical method for the quantification of Ribociclib, ensuring the generation of high-quality data for critical drug development decisions.

References

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays: Featuring tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. The choice and validation of an internal standard (IS) are critical determinants of assay accuracy and precision, directly impacting the reliability of pharmacokinetic (PK) and toxicokinetic (TK) data. This guide provides a comprehensive comparison of assay cross-validation strategies, focusing on the use of a stable isotope-labeled internal standard (SIL-IS), tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, versus alternative approaches.

Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use.[1] This preference is grounded in the physicochemical similarity between the SIL-IS and the analyte, which enables superior compensation for variability during sample processing and analysis.[1][3]

The Central Role of the Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality control (QC) samples to correct for analytical variability.[4] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3]

Why Deuterated Standards Excel:

  • Physicochemical Similarity: Deuterated standards like this compound are chemically almost identical to the parent analyte.[5] This ensures they co-elute during chromatography and experience similar extraction recovery and matrix effects.[3][5]

  • Correction for Matrix Effects: The "matrix effect" is the suppression or enhancement of an analyte's ionization due to co-eluting components from the biological sample.[6][7][8][9] Since a SIL-IS has nearly identical ionization properties to the analyte, it effectively normalizes these variations, leading to more accurate and precise results.[5][10]

  • Improved Precision and Accuracy: By compensating for variability at multiple stages of the bioanalytical workflow, SIL-IS significantly enhances the overall precision and accuracy of the method.[10][11]

Alternatives to Deuterated Standards:

When a SIL-IS is unavailable, a structural analog may be used.[12] A structural analog is a compound with a similar chemical structure to the analyte but is chromatographically resolved.[13] However, these alternatives often fall short of the performance of a SIL-IS because their physicochemical properties are not identical to the analyte, leading to differential extraction recovery and matrix effects.[11]

Comparative Analysis: Deuterated IS vs. Structural Analog IS

To illustrate the performance differences, consider the following hypothetical data from a bioanalytical method validation for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma.

ParameterDeuterated IS (d4)Structural Analog ISRegulatory Guidance (FDA/ICH M10)
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +10.5%Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 5.0%≤ 12.0%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 4.5%≤ 14.0%IS-normalized matrix factor CV should be ≤ 15%
Extraction Recovery Consistent and similar to analyteMay differ significantly from analyteConsistent and reproducible

Interpretation of Results:

The data clearly demonstrates the superior performance of the deuterated internal standard. The accuracy and precision are well within the stringent limits set by regulatory agencies like the FDA and EMA.[14][15][16] The low coefficient of variation (CV) for the matrix effect indicates that the d4-labeled standard effectively compensates for ion suppression/enhancement. In contrast, the structural analog shows greater variability, highlighting its limitations in accurately tracking the analyte's behavior.

Experimental Design for Cross-Validation

Cross-validation is essential when analytical methods are transferred between laboratories or when different methods are used within a study.[17][18][19] The objective is to ensure that the data generated is comparable and reliable.[18]

Below is a detailed workflow for a cross-validation study comparing two laboratories analyzing samples using a validated LC-MS/MS method with this compound as the internal standard.

Workflow for Inter-Laboratory Cross-Validation

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_labA Laboratory A cluster_labB Laboratory B cluster_eval Phase 3: Data Evaluation Prep_QC Prepare QC Samples (Low, Mid, High) Distribution Distribute Aliquots to Lab A and Lab B Prep_QC->Distribution Prep_IS Prepare Incurred Samples (Patient Samples) Prep_IS->Distribution Analysis_A Analyze QCs and Incurred Samples using Validated Method Distribution->Analysis_A Analysis_B Analyze QCs and Incurred Samples using Validated Method Distribution->Analysis_B Data_Compile Compile Concentration Data from Both Labs Analysis_A->Data_Compile Analysis_B->Data_Compile Stats_Analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) Data_Compile->Stats_Analysis Conclusion Assess Bias and Comparability Stats_Analysis->Conclusion

Caption: Inter-laboratory cross-validation workflow.

Detailed Experimental Protocol

1. Preparation of Samples:

  • Prepare three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a pooled blank biological matrix.

  • Select a minimum of 30 incurred (patient) samples that span the expected concentration range.

  • Aliquot all samples and store them under appropriate conditions to ensure stability.

2. Sample Analysis:

  • Both laboratories will analyze the same set of QC and incurred samples in triplicate using the fully validated bioanalytical method.

  • Each analytical run should include a full set of calibration standards and QC samples to ensure the validity of the run.

3. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration and percent difference for each sample between the two laboratories.

  • For QC samples, the mean concentration from one lab should be within ±15% of the mean concentration from the other lab.

  • For incurred samples, at least 67% of the samples should have a percent difference between the two labs of ≤20%.

  • A Bland-Altman plot or Deming regression can be used to assess any systematic bias between the two laboratories.[17]

The Logic of Using a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using a SIL-IS is that it behaves identically to the analyte in every step of the analytical process except for its mass-to-charge ratio (m/z) in the mass spectrometer.

SIL_IS_Logic Analyte Analyte (tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) Extraction Sample Extraction Analyte->Extraction SIL_IS SIL-IS (this compound) SIL_IS->Extraction Chromatography LC Separation Extraction->Chromatography Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Chromatography->Ionization Detector Mass Spectrometer Detector Ionization->Detector Ionization->Detector Ratio Analyte/IS Ratio Detector->Ratio Measures separate m/z Quantification Accurate Quantification Ratio->Quantification Corrects for variability

Caption: Logical flow of using a SIL-IS for quantification.

Conclusion

The cross-validation of bioanalytical assays is a critical regulatory requirement that ensures the consistency and reliability of data, particularly in multi-site clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for mitigating analytical variability.[1][2] Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is generally unattainable with structural analogs.[11] By adhering to the principles of robust validation and cross-validation outlined in this guide and in regulatory documents from the FDA and EMA, researchers can ensure the generation of high-quality bioanalytical data to support the development of new therapeutics.[14][15][16]

References

A Comparative Guide to Investigating the Metabolic Isotope Effect of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging the Deuterium Kinetic Isotope Effect in Modern Drug Discovery

In the pursuit of optimizing drug candidates, medicinal chemists continually seek strategies to enhance pharmacokinetic profiles, improve safety, and extend therapeutic efficacy. One such strategy that has gained significant traction is the site-specific incorporation of deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] The substitution of hydrogen with deuterium can profoundly alter a drug's metabolic fate through a phenomenon known as the Kinetic Isotope Effect (KIE).[3][]

The foundation of the KIE lies in the difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond possesses a lower zero-point energy, making it stronger and requiring more energy to break.[3] Many drug molecules are cleared from the body via oxidative metabolism, a process frequently catalyzed by cytochrome P450 (CYP450) enzymes, where the cleavage of a C-H bond is often the rate-limiting step.[5][6] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, we can slow down this enzymatic reaction.[2] This can lead to several desirable outcomes:

  • Reduced Metabolic Clearance: A lower rate of metabolism can increase the drug's half-life and overall exposure (AUC).[7]

  • Improved Oral Bioavailability: Slower first-pass metabolism in the liver can lead to a higher concentration of the drug reaching systemic circulation.

  • Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.[8]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[2]

This guide provides a comprehensive experimental framework for comparing the metabolic stability and pharmacokinetic behavior of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its deuterated analog, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 . The parent compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[9][10][11] The piperazine moiety is a common site of CYP450-mediated oxidation.[12][13][14] Therefore, we hypothesize that deuteration on the piperazine ring will exhibit a significant isotope effect.

We will detail the in vitro and in vivo methodologies required to rigorously test this hypothesis, from initial metabolic stability screening in human liver microsomes to a full pharmacokinetic comparison in a preclinical animal model.

Part 1: In Vitro Metabolic Stability and Metabolite Profiling

The initial investigation begins with in vitro systems to efficiently assess the intrinsic metabolic stability of the compounds. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP450 enzymes, making them an ideal and cost-effective model for this purpose.[15]

Experimental Objective

To compare the rate of metabolism of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (H-analog) and its d4-analog in HLM and to identify the primary metabolites.

Experimental Workflow: In Vitro Analysis

InVitroWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compounds (H-analog & d4-analog) D Incubate at 37°C (0, 5, 15, 30, 60 min) A->D B Human Liver Microsomes (HLM) B->D C NADPH Cofactor Solution C->D E Quench Reaction (Acetonitrile) D->E Timepoints F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Processing: - % Parent Remaining - Half-life (t½) - Intrinsic Clearance (CLint) G->H

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: HLM Metabolic Stability Assay
  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of the H-analog and d4-analog in DMSO.

    • Thaw pooled human liver microsomes (final concentration 0.5 mg/mL) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., Corning Gentest™) according to the manufacturer's protocol.

  • Incubation Procedure:

    • In a 96-well plate, pre-warm HLM and buffer at 37°C for 10 minutes.

    • Add the test compound (H-analog or d4-analog) to the HLM/buffer mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).[16]

  • Sample Processing & Analysis:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[17] The use of stable isotope-labeled internal standards is crucial for accurate quantification.[18]

Data Analysis and Expected Results

The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 1: Expected In Vitro Metabolic Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
H-analog 15.245.6
d4-analog 48.514.3
KIE on CLint (CLint,H / CLint,D) -3.19

A KIE value greater than 2 is generally considered significant.[3] The expected results in Table 1 show a clear isotope effect, with the d4-analog being metabolized approximately 3.2 times more slowly than the H-analog.

Metabolite Identification

For metabolite profiling, incubations are performed for a longer duration (e.g., 60-120 minutes) with a higher concentration of the test compound (e.g., 10 µM). The samples are analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

MetabolicPathway Parent Parent Compound (H-analog) M1 Piperazine N-Oxidation (M1) Parent->M1 CYP3A4, CYP1A2 M2 Piperazine Ring Hydroxylation (M2) Parent->M2 CYP2D6, CYP3A4 M3 Dealkylation (M3) Parent->M3 CYP2C19, CYP3A4

Caption: Plausible metabolic pathways for the parent compound.

Based on the structure, likely metabolic pathways include N-oxidation of the piperazine nitrogen, hydroxylation on the piperazine ring, and N-dealkylation.[12][13] The d4-label on the piperazine ring is expected to primarily slow the rate of M2 formation.

Part 2: Comparative In Vivo Pharmacokinetic Study

Following the promising in vitro results, the next logical step is to evaluate how the observed isotope effect translates to an in vivo setting. A comparative pharmacokinetic (PK) study in a rodent model, such as Sprague-Dawley rats, provides critical information on absorption, distribution, metabolism, and excretion (ADME).[19][20]

Experimental Objective

To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of the H-analog and d4-analog following intravenous and oral administration in rats.

Experimental Workflow: In Vivo Pharmacokinetics

InVivoWorkflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A Acclimate Sprague-Dawley Rats B Divide into 4 Groups: - H-analog (IV) - d4-analog (IV) - H-analog (PO) - d4-analog (PO) A->B C Administer Compound B->C D Collect Blood Samples (Serial Timepoints) C->D E Process to Plasma D->E F Protein Precipitation E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Modeling (e.g., Non-compartmental) G->H I Compare PK Parameters H->I

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Detailed Protocol: Rat Pharmacokinetic Study
  • Animal Husbandry and Dosing:

    • Use male Sprague-Dawley rats (n=4 per group), cannulated for serial blood sampling.

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals overnight before dosing.

    • Administer the H-analog or d4-analog via intravenous (IV) bolus (e.g., 1 mg/kg) or oral gavage (PO) (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Plasma samples are processed, typically by protein precipitation with acetonitrile containing an internal standard.

    • Quantify the plasma concentrations of the H-analog and d4-analog using a validated LC-MS/MS method.

Data Analysis and Expected Results

Plasma concentration-time profiles are generated for each compound and route of administration. Pharmacokinetic parameters are calculated using software like Phoenix WinNonlin.

Table 2: Expected Oral Pharmacokinetic Parameters in Rats

ParameterUnitH-analogd4-analogFold Change (d4/H)
Cmax ng/mL4508101.8
Tmax h1.01.5-
AUC(0-inf) ng*h/mL2,1006,5103.1
h3.510.22.9
CL/F L/h/kg2.380.770.32
F (%) %25783.1

The expected in vivo data strongly corroborates the in vitro findings. The deuterated compound shows a significantly higher plasma exposure (AUC) and a longer half-life.[7] The clearance is markedly reduced, leading to a substantial improvement in oral bioavailability (F%). This demonstrates a successful application of the KIE to improve the drug-like properties of the molecule.

Conclusion and Forward Outlook

This guide outlines a systematic and scientifically rigorous approach to investigating the metabolic isotope effect of this compound. The presented workflow, from in vitro microsomal stability to in vivo pharmacokinetics, provides a clear path to objectively compare its performance against its non-deuterated counterpart.

The expected results—a significant reduction in intrinsic clearance in vitro and a corresponding increase in systemic exposure and half-life in vivo—demonstrate the powerful potential of deuterium substitution as a strategy in drug discovery.[2] By slowing metabolic breakdown at a key liability site, the d4-analog exhibits a superior pharmacokinetic profile. This modification could translate to a more effective and safer therapeutic agent by allowing for lower and less frequent dosing, ultimately improving the therapeutic window and patient experience. The principles and protocols detailed herein are broadly applicable to other drug candidates where metabolism is a key determinant of the overall pharmacokinetic profile.

References

A Comparative Guide to the Accuracy and Precision of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous field of quantitative bioanalysis, the integrity of experimental data is paramount. The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of analytical measurements. This guide provides an in-depth assessment of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated stable isotope-labeled (SIL) compound, as a quantitative standard. We will explore the fundamental principles of its application, present a framework for its validation, and offer a comparative analysis against other common internal standards.

The Cornerstone of Reliable Quantification: The Role of a Stable Isotope-Labeled Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a SIL internal standard is the gold standard for achieving reliable quantitative results.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (²H or D).[2][3] This subtle modification results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard.

The primary advantage of a SIL internal standard is its ability to co-elute with the analyte and exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[4] This co-behavior effectively compensates for variations in sample recovery and matrix effects—the suppression or enhancement of the analyte signal caused by other components in the biological sample.[2] The use of SIL internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6][7]

Profile of a Quantitative Workhorse: this compound

The featured compound, this compound, is the deuterated form of a key intermediate used in the synthesis of pharmaceutical compounds.[8][9][10] Its d4 designation indicates the incorporation of four deuterium atoms, providing a sufficient mass difference from the unlabeled analyte to prevent spectral overlap. This compound is designed to serve as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices.[8]

Performance Under the Microscope: A Comparative Analysis

The efficacy of an internal standard is best understood through comparison. Below is a table contrasting the expected performance of this compound with two common alternatives: a structural analog and an external standard (no internal standard).

FeatureThis compound (SIL-IS)Structural Analog ISExternal Standard
Chromatographic Co-elution Near-identical retention time with the analyte.May have a different retention time.Not Applicable.
Ionization Efficiency Highly similar to the analyte.May differ, leading to inconsistent matrix effect compensation.Not Applicable.
Matrix Effect Compensation Excellent, as it experiences the same signal suppression or enhancement.[2]Variable and often incomplete.None.
Accuracy & Precision High, due to effective correction for analytical variability.[4]Moderate to good, but can be compromised by differing properties.Often poor and unreliable for complex matrices.
Regulatory Acceptance The preferred choice for regulated bioanalysis.[6][11]Acceptable, but requires thorough justification and validation.Not typically accepted for pivotal bioanalytical studies.

While structural analogs can be used when a SIL-IS is unavailable, they often do not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[1][12]

A Framework for Validation: Experimental Protocol for Accuracy and Precision

To rigorously assess the performance of this compound, a comprehensive validation study is necessary. The following protocol is aligned with FDA and EMA guidelines.[5][6][11]

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Independently prepare 1 mg/mL stock solutions of the analyte and the d4-internal standard in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Create a series of calibration standards by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., human plasma) to cover the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four levels: lower limit of quantification (LLOQ), low, medium, and high concentrations. These should be prepared from a separate weighing of the analyte reference standard.

Sample Extraction

A common and effective method for sample cleanup is protein precipitation.

  • To a 50 µL aliquot of each standard, QC, and study sample, add a fixed volume of the d4-internal standard working solution.

  • Vortex briefly.

  • Add a precipitating agent, such as cold acetonitrile, to precipitate proteins.

  • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis should be optimized for the specific analyte and internal standard.

  • Chromatography: Utilize a reversed-phase HPLC or UHPLC column to achieve chromatographic separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both the analyte and the d4-internal standard.

Data Evaluation and Acceptance Criteria
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate (n≥5) over several days.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Visualizing the Validation Workflow

The following diagram outlines the key steps in the bioanalytical method validation process.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Evaluation stock Stock Solutions (Analyte & IS-d4) cal_qc Calibration Standards & QCs stock->cal_qc add_is Add IS-d4 to Samples cal_qc->add_is extract Sample Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms curve Calibration Curve lcms->curve acc_prec Accuracy & Precision lcms->acc_prec

Caption: A streamlined workflow for the validation of a bioanalytical method using a stable isotope-labeled internal standard.

Anticipated Performance: A Hypothetical Data Summary

A successful validation study using this compound would be expected to yield data similar to that presented in the table below, demonstrating high accuracy and precision.

QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (CV%)Inter-Assay Accuracy (%)Inter-Assay Precision (CV%)
LLOQ1.00105.39.8103.811.2
Low QC3.00102.56.1101.77.5
Mid QC50.098.94.299.55.3
High QC80.0101.23.5100.64.1

Conclusion

The use of this compound as a quantitative standard represents a best-practice approach in modern bioanalysis. Its properties as a stable isotope-labeled internal standard provide a robust solution for mitigating analytical variability, particularly from matrix effects. By following a rigorous validation protocol, researchers can confidently establish a highly accurate and precise method for the quantification of the corresponding analyte, ensuring the generation of reliable data to support critical decisions in drug development and scientific research.

References

Sourcing and Validation of High-Quality Reference Standards for the Bioanalysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the integrity of the data is fundamentally tethered to the quality of the reference standards employed. This is particularly true for stable isotope-labeled internal standards (SIL-IS), which are the cornerstone of robust and reliable bioanalytical methods.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing, evaluating, and validating high-quality tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated internal standard crucial for the accurate quantification of its unlabeled analogue.

While a direct market comparison of multiple suppliers for this specific deuterated standard is challenging due to a limited number of primary manufacturers, this guide will equip you with the essential criteria and experimental protocols to qualify any sourced standard, ensuring its fitness for purpose in regulated bioanalytical studies.

The Imperative for High-Purity, Well-Characterized Deuterated Standards

The ideal deuterated internal standard should be chemically identical to the analyte, co-elute chromatographically, and not interfere with the analyte's mass spectrometric signal.[1] Any compromise in the quality of the SIL-IS can introduce significant variability and bias into the analytical results. The primary quality attributes of a deuterated reference standard are its chemical purity, isotopic enrichment, and structural identity.

  • Chemical Purity: The presence of non-isotopically labeled impurities can lead to inaccurate quantification and potential interference with the analyte or other components of the sample matrix. A high chemical purity (typically >98%) is essential.

  • Isotopic Enrichment: This refers to the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms. Incomplete deuteration results in the presence of partially labeled or unlabeled species, which can interfere with the quantification of the analyte. High isotopic enrichment (ideally >99%) is critical to minimize this "crosstalk".

  • Structural Identity: Verification of the chemical structure, including the position of the deuterium labels, is paramount to ensure that the standard is indeed the correct molecule. Isotopic labeling should be at positions that are not susceptible to back-exchange with hydrogen under analytical or physiological conditions.

Sourcing and Initial Evaluation of the Reference Standard

Currently, MedChemExpress is a prominent supplier of this compound (CAS No. 1808106-94-6).[3] When sourcing this or any other reference standard, the Certificate of Analysis (CoA) is the primary document for initial evaluation. A comprehensive CoA should include, at a minimum:

  • Supplier's name and contact information

  • Product name, code, lot number, and CAS number

  • Chemical structure

  • Chemical formula and molecular weight

  • Chemical purity determined by a validated method (e.g., HPLC-UV)

  • Isotopic enrichment and identity confirmed by mass spectrometry and/or NMR

  • Storage conditions and expiry/re-test date

Below is a flowchart outlining the critical steps in the sourcing and validation process.

Caption: Workflow for Sourcing and Validating a Reference Standard.

Comparative Data: A Hypothetical Evaluation

To illustrate the evaluation process, the following table presents hypothetical data for this compound from two different suppliers. This demonstrates the key parameters to compare.

ParameterSupplier ASupplier BAcceptance Criteria
Chemical Purity (HPLC-UV, % Area) 99.2%97.5%>98.0%
Isotopic Enrichment (HRMS) 99.5% d498.8% d4>99.0% d4
Unlabeled (d0) Content (HRMS) 0.1%0.5%<0.2%
Certificate of Analysis ComprehensiveBasicAll key parameters reported
Documentation Full analytical data providedSummary data onlyTraceable data

In this hypothetical comparison, Supplier A would be the preferred choice due to its higher chemical purity and isotopic enrichment, as well as more comprehensive documentation.

Experimental Protocols for In-House Validation

Upon receipt of the reference standard, in-house validation is crucial to confirm the specifications provided on the CoA and to ensure the material's suitability for its intended use.

Identity Confirmation and Structural Integrity

Method: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Rationale: HRMS provides an accurate mass measurement, confirming the elemental composition. NMR spectroscopy confirms the overall chemical structure and can be used to verify the positions of the deuterium labels.

Protocol (HRMS):

  • Prepare a 1 µg/mL solution of the standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the full scan mass spectrum in positive ion mode.

  • Compare the measured monoisotopic mass of the [M+H]+ ion with the theoretical exact mass.

Protocol (¹H NMR):

  • Dissolve an appropriate amount of the standard in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H NMR spectrum.

  • Compare the spectrum with that of the unlabeled analogue to confirm the absence of signals at the deuterated positions.

Chemical Purity Assessment

Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and/or LC-MS.

Rationale: HPLC-UV is a robust method for quantifying the purity of the main component and detecting any non-chromophoric impurities. LC-MS can be used to identify impurities.

Protocol (HPLC-UV):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in the mobile phase.

  • Calculate the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment Determination

Method: High-Resolution Mass Spectrometry (HRMS).

Rationale: HRMS can resolve the isotopic peaks of the deuterated compound and any incompletely deuterated or unlabeled species, allowing for the calculation of isotopic enrichment.[3][4][5]

Protocol (HRMS):

  • Using the HRMS data from the identity confirmation step, extract the ion chromatograms for the [M+H]+ ions of the d4, d3, d2, d1, and d0 species.

  • Integrate the peak areas for each species.

  • Calculate the isotopic enrichment as follows: Isotopic Enrichment (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

The following diagram illustrates the experimental workflow for the validation of the deuterated standard.

G P1 Weigh & Dissolve Reference Standard A1 HRMS Analysis P1->A1 A2 HPLC-UV Analysis P1->A2 A3 NMR Analysis P1->A3 D1 Identity & Isotopic Enrichment A1->D1 D2 Chemical Purity A2->D2 D3 Structural Confirmation A3->D3 Final Final Qualification Report D1->Final D2->Final D3->Final

Caption: Experimental Workflow for Reference Standard Validation.

Conclusion

The selection and rigorous validation of a high-quality deuterated internal standard are non-negotiable for the generation of reliable and reproducible data in quantitative bioanalysis. While the commercial availability of this compound from multiple primary manufacturers may be limited, the principles and experimental protocols outlined in this guide provide a robust framework for sourcing and qualifying a suitable reference standard. By meticulously evaluating the Certificate of Analysis and conducting in-house validation of identity, purity, and isotopic enrichment, researchers can ensure the integrity of their analytical methods and the data they produce, ultimately contributing to the successful development of new therapeutics.

References

A Senior Scientist's Guide to the Quantitative Analysis of Ribociclib: A Methodological Comparison and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the precision of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies is paramount. Ribociclib (Kisqali®), a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, has become a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Accurate quantification of Ribociclib in biological matrices is not merely a procedural step; it is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, ensuring patient safety, and optimizing therapeutic outcomes.

This guide provides an in-depth comparison of analytical methodologies for Ribociclib quantification. We will delve into the critical choice of an internal standard, present a detailed, validated protocol for the gold-standard LC-MS/MS method, and explain the scientific rationale behind each procedural choice, consistent with the rigorous standards of regulatory bodies like the FDA and EMA.

Part 1: The Cornerstone of Accuracy—Choosing the Right Internal Standard

The function of an internal standard (IS) in quantitative bioanalysis is to correct for variability during the analytical process, from sample preparation to instrument injection and detection. The choice of IS is arguably one of the most critical decisions in method development.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte molecule where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N). For Ribociclib analysis, deuterated forms such as Ribociclib-d6 are the universally accepted standard.[1][2][3]

The Causality Behind its Superiority: The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte.[4][5] This ensures that during sample extraction, chromatography, and ionization in the mass spectrometer, the SIL-IS behaves almost identically to the native Ribociclib. It co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement), leading to a highly consistent analyte-to-IS peak area ratio.[6] This consistency is the foundation of a robust, accurate, and precise bioanalytical method.

A Note on the Specified Compound: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The query specified the use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as an internal standard. It is crucial for scientific integrity to clarify that the non-deuterated form of this molecule is a well-documented chemical intermediate used in the synthesis of Palbociclib , another CDK4/6 inhibitor, not Ribociclib.[7][8] While a deuterated version (-d4) could theoretically be employed as a structural analog IS, it is not a SIL-IS for Ribociclib. Its chemical properties, chromatographic retention time, and ionization efficiency would differ from Ribociclib, making it a suboptimal choice that could compromise assay accuracy.[9] No peer-reviewed, validated methods for Ribociclib quantification report its use. Therefore, this guide will proceed with the scientifically validated, best-practice approach using a true SIL-IS, Ribociclib-d6.

Part 2: Comparative Overview of Analytical Methodologies

Two primary methods are employed for Ribociclib quantification, each with distinct performance characteristics.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Principle Separation by chromatography followed by detection based on mass-to-charge ratio (m/z) of specific precursor-product ion transitions.Separation by chromatography followed by detection based on the analyte's absorbance of UV light at a specific wavelength.
Selectivity Very High: Capable of distinguishing Ribociclib from its metabolites and endogenous matrix components with high confidence.Moderate: Prone to interference from co-eluting compounds that absorb at the same wavelength.
Sensitivity (LLOQ) Very High: Lower Limits of Quantification (LLOQ) are typically in the low ng/mL or even pg/mL range (e.g., 5 ng/mL to 50 pg/mL).[1][2]Lower: LLOQ is typically higher, often around 10 ng/mL.[10][11]
Linear Range Wide: Typically spans 3-4 orders of magnitude (e.g., 5-2000 ng/mL).[1]Narrower: Typically spans 2-3 orders of magnitude (e.g., 10-1000 ng/mL).[10][11]
Internal Standard SIL-IS (e.g., Ribociclib-d6) is strongly recommended for highest accuracy.[12]Structural analog (e.g., Trifluridine) is commonly used.[11]
Application Gold standard for regulated bioanalysis in clinical trials, TDM, and PK studies.Suitable for formulation analysis or research applications where high sensitivity is not required.

Given its superior sensitivity, selectivity, and robustness, LC-MS/MS is the definitive method for the bioanalysis of Ribociclib in support of clinical and research applications.

Part 3: Validated Protocol: Quantification of Ribociclib in Human Plasma via LC-MS/MS

This section details a representative, robust protocol for quantifying Ribociclib in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with Ribociclib-d6 as the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add IS Working Solution (Ribociclib-d6) Plasma->IS PPT Add Acetonitrile (3x volume) (Protein Precipitation) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect & Dilute Supernatant Vortex->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify Concentration (vs. Calibration Curve) Ratio->Quantify

Caption: High-level workflow for Ribociclib quantification in plasma.

Step-by-Step Methodology

1. Materials and Reagents

  • Reference Standards: Ribociclib, Ribociclib-d6 (SIL-IS)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Buffers/Additives: Ammonium formate or formic acid

  • Biological Matrix: Blank, drug-free K2EDTA human plasma

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ribociclib and Ribociclib-d6 in DMSO or methanol.

  • Working Solutions:

    • Calibration Standards & QCs: Serially dilute the Ribociclib stock solution with 50:50 acetonitrile/water to create a series of working solutions for spiking into blank plasma. This creates calibration standards (e.g., 5-2000 ng/mL) and quality control (QC) samples (Low, Mid, High).

    • IS Working Solution: Dilute the Ribociclib-d6 stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

3. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with analysis and foul the LC-MS system. Acetonitrile is a highly efficient precipitating agent.[1]

  • Procedure:

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS Working Solution (in acetonitrile) to each tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Dilute the supernatant 1:1 with LC-MS grade water to ensure compatibility with the aqueous mobile phase and improve peak shape.

    • Inject into the LC-MS/MS system.

4. Liquid Chromatography (LC) Conditions

  • Rationale: The goal is to achieve baseline separation of Ribociclib from endogenous matrix components to minimize ion suppression, and to produce a sharp, symmetrical peak for accurate integration. A C18 reversed-phase column is ideal for retaining and separating moderately polar compounds like Ribociclib.[2]

  • Parameters:

    • Column: C18 Column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.

    • Total Run Time: ~5 minutes

    • Injection Volume: 5 µL

5. Mass Spectrometry (MS/MS) Conditions

  • Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This transition is unique to the analyte, virtually eliminating interferences.

  • Parameters:

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+)

    • MRM Transitions:

      • Ribociclib: Q1: 435.3 m/z → Q3: 322.2 m/z[13]

      • Ribociclib-d6 (IS): Q1: 441.3 m/z → Q3: 322.2 m/z (Note: A different product ion like 373.2 m/z may also be used depending on optimization).[13][14]

    • Instrument Parameters: Optimize source temperature, gas flows, collision energy (CE), and declustering potential (DP) for maximum signal intensity for both transitions.

MRM cluster_ribo Ribociclib cluster_is Ribociclib-d6 (IS) Ribo_Pre 435.3 [M+H]⁺ Ribo_Pro 322.2 Product Ion Ribo_Pre->Ribo_Pro Collision Energy IS_Pre 441.3 [M+H]⁺ IS_Pro 322.2 Product Ion IS_Pre->IS_Pro Collision Energy

Caption: MRM logic for Ribociclib and its SIL-IS.

Part 4: Method Validation: The Assurance of Trustworthiness

A protocol is only reliable if it is fully validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, which has been adopted by the FDA and EMA.[15][16][17] Validation demonstrates that the method is fit for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To define the concentration range over which the method is accurate and precise.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%; Precision (CV) ≤ 20%.
Accuracy Closeness of measured values to the nominal concentration.Mean concentration within ±15% of nominal (except LLOQ).
Precision Repeatability of measurements (intra-day and inter-day).Coefficient of Variation (CV) ≤ 15% (except LLOQ).
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.IS-normalized matrix factor CV should be ≤ 15%.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, but does not need to be 100%.
Stability Stability of the analyte in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples must be within ±15% of nominal.

Conclusion

The quantitative analysis of Ribociclib is a critical component of its clinical development and therapeutic use. While various analytical techniques exist, a validated LC-MS/MS method stands as the unequivocal gold standard due to its unparalleled sensitivity, selectivity, and accuracy. The cornerstone of this method is the use of a stable isotope-labeled internal standard, such as Ribociclib-d6, which ensures the highest degree of data integrity by effectively compensating for analytical variability. Adherence to rigorous validation protocols based on international regulatory guidelines is not optional—it is the only way to guarantee that the generated data is reliable, reproducible, and fit for making crucial scientific and clinical decisions.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Assays Utilizing tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and bioanalysis, the precision and reproducibility of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-ISs) has become the gold standard in quantitative mass spectrometry, offering a robust solution to mitigate variability arising from sample preparation, matrix effects, and instrument drift.[1] This guide delves into the critical aspects of inter-laboratory variability in assays using tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 , a deuterated internal standard for its non-labeled counterpart, which serves as a key intermediate in the synthesis of prominent oncology drugs like Palbociclib and Ribociclib.[2][3]

This document provides a framework for a comprehensive inter-laboratory comparison study, offering detailed experimental protocols, a presentation of hypothetical comparative data, and an analysis of the factors that can influence assay performance across different laboratory settings. Our objective is to equip researchers with the insights needed to design, execute, and interpret such studies, ultimately fostering greater confidence in the reliability and comparability of bioanalytical data.

The linchpin of Accurate Bioanalysis: Understanding the Role of Deuterated Internal Standards

The core principle behind using a SIL-IS, such as this compound, is its near-identical chemical and physical behavior to the analyte of interest.[4][5] By adding a known concentration of the SIL-IS to each sample at the earliest stage of preparation, it experiences the same extraction inefficiencies, matrix-induced ion suppression or enhancement, and instrumental fluctuations as the analyte.[1] The final quantification is based on the ratio of the analyte's signal to the SIL-IS's signal, effectively normalizing for these potential sources of error and leading to more accurate and precise results.[1]

However, even with the use of a SIL-IS, variability between laboratories can arise from a multitude of factors. This guide will explore these potential pitfalls and provide a systematic approach to their investigation and mitigation.

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential to objectively assess the reproducibility of an analytical method. The following hypothetical study is designed to evaluate the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma, using its d4-labeled counterpart as the internal standard.

Study Objective: To assess the inter-laboratory precision and accuracy of a validated LC-MS/MS method for the quantification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma.

Participating Laboratories: A minimum of three independent laboratories with experience in bioanalytical LC-MS/MS.

Study Samples:

  • Calibration Standards: A full set of calibration standards prepared in-house by each laboratory.

  • Quality Control (QC) Samples: Low, medium, and high concentration QC samples prepared by a central laboratory and distributed to all participating labs.

  • Blinded Samples: A set of plasma samples with unknown concentrations of the analyte, also prepared and distributed by the central laboratory.

Key Performance Parameters to be Evaluated:

  • Precision: Intra-day and inter-day precision will be assessed by each laboratory. Inter-laboratory precision will be determined from the results of the QC and blinded samples.

  • Accuracy: The agreement between the nominal and measured concentrations of the QC samples will be evaluated.

  • Linearity: The performance of the calibration curve in each laboratory will be compared.

  • Limit of Quantification (LOQ): Consistency of the LOQ across laboratories will be assessed.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the sample preparation and LC-MS/MS analysis. Adherence to a standardized protocol is crucial for minimizing variability.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and speed, making it suitable for high-throughput analysis.

  • Thaw: Allow all plasma samples (calibrants, QCs, and unknowns) and the internal standard working solution to thaw at room temperature.

  • Vortex: Vortex all thawed solutions to ensure homogeneity.

  • Aliquot: Pipette 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Spike with Internal Standard: Add 150 µL of the internal standard working solution (containing this compound in acetonitrile) to each tube.

  • Precipitate Protein: Vortex the tubes vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject: Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized and standardized across all participating laboratories.

Parameter Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of the analyte and internal standard from matrix components
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → fragment ionInternal Standard: [M+H+4]+ → fragment ion
Source Parameters Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows)

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Samples & IS s2 Aliquot Plasma s1->s2 s3 Spike with IS s2->s3 s4 Protein Precipitation s3->s4 s5 Centrifugation s4->s5 s6 Transfer Supernatant s5->s6 a1 Injection s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

Hypothetical Comparative Data

The following tables present hypothetical data from a three-laboratory comparison study, illustrating how the results might be presented and interpreted.

Table 1: Inter-Laboratory Precision and Accuracy of Quality Control Samples
QC LevelLaboratory 1Laboratory 2Laboratory 3Inter-Laboratory
Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD (%CV)
Low QC (15 ng/mL) 14.5 ± 0.8 (5.5%)15.2 ± 1.1 (7.2%)14.8 ± 0.9 (6.1%)14.8 ± 0.3 (2.0%)
Mid QC (150 ng/mL) 153.1 ± 7.2 (4.7%)148.5 ± 8.9 (6.0%)151.2 ± 6.5 (4.3%)150.9 ± 2.3 (1.5%)
High QC (1500 ng/mL) 1488 ± 65 (4.4%)1525 ± 82 (5.4%)1505 ± 71 (4.7%)1506 ± 18.5 (1.2%)
Accuracy (%) Accuracy (%) Accuracy (%) Overall Accuracy (%)
Low QC 96.7%101.3%98.7%98.9%
Mid QC 102.1%99.0%100.8%100.6%
High QC 99.2%101.7%100.3%100.4%
Table 2: Quantification of Blinded Samples
Blinded Sample IDLaboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)%CV
BS-0125.826.525.125.82.7%
BS-02245.3251.8248.1248.41.3%
BS-03987.61012.4995.3998.41.3%

Unraveling the Sources of Variability

The hypothetical data suggests good inter-laboratory agreement. However, discrepancies can and do occur. Understanding the potential sources of variability is key to troubleshooting and ensuring robust, transferable methods.

variability_factors cluster_method Methodological Factors cluster_instrument Instrumental Factors cluster_human Human Factors center Inter-Laboratory Variability m1 Protocol Deviations center->m1 m2 Reagent Differences center->m2 m3 Sample Handling center->m3 i1 Instrument Performance center->i1 i2 Calibration Differences center->i2 i3 Software Variations center->i3 h1 Analyst Technique center->h1 h2 Data Processing center->h2 h3 Training & Experience center->h3

Caption: Key factors contributing to inter-laboratory variability.

Methodological Factors:

  • Protocol Deviations: Even minor deviations from the standardized protocol can introduce variability.

  • Reagent and Material Differences: Variations in the purity of solvents, the quality of pipette tips, or the brand of microcentrifuge tubes can impact results.

  • Sample Handling and Storage: Inconsistencies in thawing procedures, storage temperatures, or light exposure can affect analyte stability.

Instrumental Factors:

  • Instrument Performance and Maintenance: Differences in instrument sensitivity, calibration, and maintenance schedules can lead to systematic biases.

  • LC and MS/MS Parameters: While the protocol specifies starting conditions, subtle differences in how these are implemented on different instruments can have an effect.

  • Data Acquisition and Processing Software: Variations in peak integration algorithms and software versions can contribute to discrepancies.

Human Factors:

  • Analyst Technique: Differences in pipetting technique, vortexing time, and other manual steps can introduce random error.

  • Data Interpretation: Subjectivity in peak integration and baseline determination can be a source of variability.

  • Training and Experience: The level of training and experience of the analysts can significantly influence the quality and consistency of the data.

Conclusion: A Commitment to Data Integrity

The use of deuterated internal standards like this compound is a powerful strategy for enhancing the reliability of bioanalytical data. However, it is not a panacea for inter-laboratory variability. A robust and well-documented analytical method, coupled with a comprehensive inter-laboratory comparison study, is essential for ensuring that data generated across different sites is comparable and can be confidently used to support critical decisions in drug development. By understanding the potential sources of variability and implementing rigorous quality control measures, the scientific community can continue to uphold the highest standards of data integrity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. As a deuterated compound often used as an internal standard or tracer in complex research environments, its handling and disposal demand rigorous adherence to safety protocols to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established regulatory frameworks and chemical safety principles. The deuteration (-d4) does not alter the fundamental chemical hazards of the parent molecule; therefore, the disposal protocol is identical to that of the non-labeled compound.[1][2]

Part 1: Core Hazard Assessment

Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. The classification of this chemical dictates the necessary precautions and disposal pathway. The hazards are primarily associated with the aminopyridine and Boc-piperazine moieties.

Based on aggregated data from multiple safety data sheets (SDS), the compound is classified as hazardous.[3][4][5]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][5][6]
Skin Corrosion/IrritationH315Causes skin irritation.[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][5]

Note: Some sources indicate potentially higher toxicity (e.g., H301 - Toxic if swallowed) and the potential for allergic skin reactions (H317).[5] Therefore, a conservative approach, treating the compound with a high degree of caution, is essential.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[4] The causality behind these hazards lies in the chemical's reactivity with biological tissues. The piperazine component, for instance, is known to be a skin and eye irritant.[7][8]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for any purpose, including disposal, the following PPE must be worn. This protocol is a self-validating system; proper PPE is the first line of defense against exposure.

EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforms to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[9]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH/MSHA approved respirator.Required if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[3][4]

Safe Handling Practices:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4][7]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes and to prevent the formation of dust and aerosols.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3][6]

Part 3: Step-by-Step Waste Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11][12]

Step 1: Waste Characterization and Segregation

This compound must be disposed of as hazardous chemical waste . It is imperative to prevent it from entering the environment.[4]

  • Do NOT dispose of this chemical down the drain or in the regular trash.[4][9]

  • Segregate Waste: Keep waste containing this compound separate from other waste streams to avoid dangerous reactions.

    • Incompatibilities: Avoid mixing with strong oxidizing agents.[9] Piperazine derivatives can also react with strong acids.[13][14]

    • Solid vs. Liquid: Collect solid waste (unused compound, contaminated weighing paper) and liquid waste (solutions containing the compound) in separate, designated containers.

Step 2: Waste Containerization

The integrity of the disposal process relies on proper containerization.

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. It must have a screw-top or other secure, sealable lid.[10][15]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: this compound

    • The approximate concentration and quantity of the waste.

    • Associated hazard pictograms (e.g., exclamation mark).

    • The date the waste was first added to the container.

Step 3: Waste Accumulation
  • Solid Waste: Carefully transfer any residual solid powder, contaminated spatulas, or weighing papers into the designated solid hazardous waste container.

  • Liquid Waste: Transfer solutions containing the compound into the designated liquid hazardous waste container.

  • Contaminated Consumables: Items such as pipette tips, gloves, and absorbent pads that are contaminated with the compound must also be placed in the solid hazardous waste container.[7]

Step 4: Temporary Storage (Satellite Accumulation)

Waste containers must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][16] This is a common EPA violation and prevents the release of vapors.

  • Storage Location: Store the container in a secondary containment bin in a cool, dry, and well-ventilated area away from incompatible materials.[7]

Step 5: Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Licensed Disposal: The sealed and labeled container will be collected by EHS or a licensed hazardous waste disposal company for final treatment, which is often high-temperature incineration.[9][15][17]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_0 Disposal Workflow Waste Generated Waste (Solid, Liquid, or Contaminated Labware) Assess Step 1: Assess & Characterize (Hazardous Chemical Waste) Waste->Assess Segregate Step 2: Segregate Waste (Avoid Incompatibles) Assess->Segregate Containerize Step 3: Containerize (Use Compatible, Sealable Container) Segregate->Containerize Label Step 4: Label Container ('Hazardous Waste' + Chemical Name) Containerize->Label Store Step 5: Store Securely (Closed Lid in Satellite Area) Label->Store Pickup Step 6: Arrange Final Disposal (Contact EHS/Licensed Contractor) Store->Pickup

Caption: Disposal workflow from generation to final pickup.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work upwind.

  • Don PPE: Before attempting cleanup, don all required PPE as listed in Part 2.

  • Contain & Absorb:

    • Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[4][7]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4][9] Use spark-proof tools if necessary.[4]

  • Decontaminate:

    • Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[7]

    • Collect all cleaning materials (wipes, etc.) and place them in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Mastering the Safe Handling of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated isotopologue used in advanced pharmaceutical research and development.[1] While isotopic labeling with deuterium can be a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, the fundamental chemical reactivity and associated hazards of the molecule remain consistent with its non-deuterated counterpart.[1] This guide is designed to equip researchers, scientists, and drug development professionals with the essential, immediate safety information required for confident and secure handling of this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

The parent compound, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

The deuterated version, for which this guide is written, should be handled with the assumption that it presents identical hazards. The piperazine moiety is a common structural motif in many centrally active pharmacological agents, and while this specific compound's full toxicological profile is not exhaustively characterized, its structural alerts warrant a cautious approach.[4][5]

Hazard Summary Table:

Hazard StatementGHS ClassificationPrecautionary Code
Harmful if swallowedAcute Toxicity, Oral (Category 4)P301+P317, P330
Causes skin irritationSkin Irritation (Category 2)H315
Causes serious eye irritationSerious Eye Irritation (Category 2A)H319
May cause respiratory irritationSTOT SE (Category 3)H335, P261, P304+P340

Personal Protective Equipment (PPE): Your First Line of Defense

A risk-based approach is critical for selecting appropriate PPE. The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, for the specific tasks involved with this compound, enhanced protection is mandatory.

Recommended PPE for Handling Solid Compound
PPE ComponentSpecificationRationale
Gloves Double-gloved disposable nitrile gloves.[6]Provides a primary and secondary barrier against incidental skin contact. Nitrile offers good resistance to a range of chemicals.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields.[8] A face shield should be worn over goggles if there is a significant risk of splashing.[6][9]Protects against airborne particulates and accidental splashes that can cause serious eye irritation.[2]
Lab Coat Standard cotton or flame-resistant lab coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.Prevents inhalation of the powdered compound, which may cause respiratory irritation.[2][8]

Visual Workflow for Donning PPE

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Lab_Coat 1. Lab Coat Gloves_Inner 2. Inner Gloves (Nitrile) Lab_Coat->Gloves_Inner Goggles 3. Safety Goggles Gloves_Inner->Goggles Face_Shield 4. Face Shield (if splash risk) Goggles->Face_Shield Gloves_Outer 5. Outer Gloves (Nitrile) Face_Shield->Gloves_Outer Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Wipes) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Unused Solutions & Rinseates Liquid_Container Labeled Liquid Waste Carboy Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EHRS_Pickup Arrange Pickup by Environmental Health & Safety Solid_Container->EHRS_Pickup Liquid_Container->EHRS_Pickup Sharps_Container->EHRS_Pickup Incineration Licensed Hazardous Waste Incineration EHRS_Pickup->Incineration Managed by EHRS

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.